molecular formula C7H5BF2O3 B2978389 3,5-Difluoro-4-formylphenylboronic acid CAS No. 870718-11-9

3,5-Difluoro-4-formylphenylboronic acid

Cat. No.: B2978389
CAS No.: 870718-11-9
M. Wt: 185.92
InChI Key: XWZOKATWICIEMU-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H5BF2O3 and its molecular weight is 185.92. The purity is usually 95%.
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Properties

IUPAC Name

(3,5-difluoro-4-formylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZOKATWICIEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C=O)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluoro-4-formylphenylboronic Acid: A Core Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,5-Difluoro-4-formylphenylboronic acid has emerged as a pivotal building block in contemporary organic and medicinal chemistry. Its trifunctional nature, featuring a synthetically versatile boronic acid, a reactive aldehyde, and a difluorinated phenyl ring, offers a unique combination of reactivity and structural properties. This guide provides a comprehensive technical overview of this compound, encompassing its core chemical properties, detailed synthetic methodologies with mechanistic insights, and its significant applications in the development of targeted therapeutics and advanced chemical sensors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecule.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis. The electron-withdrawing fluorine atoms and the formyl group significantly influence the electronic properties of the phenyl ring and the reactivity of the boronic acid moiety.

Table 1: Core Physicochemical Data

PropertyValueReference(s)
CAS Number 870718-11-9[1]
Molecular Formula C₇H₅BF₂O₃[1]
Molecular Weight 185.92 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 255-260 °C[1]
Predicted pKa 5.21 ± 0.11
Solubility Soluble in polar organic solvents such as methanol, DMSO, and THF.
Storage Store under an inert atmosphere at 2-8°C.

Structural Representation:

Caption: 2D structure of this compound.

Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of this compound is typically achieved through a directed ortho-metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings.

Synthetic Pathway Overview:

G A 2,6-Difluorobenzaldehyde B Aryllithium Intermediate A->B Directed ortho-Metalation (LDA or n-BuLi, THF, -78 °C) C Boronic Ester B->C Borylation (Triisopropyl borate) D This compound C->D Acidic Hydrolysis

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for analogous compounds and general knowledge of directed ortho-metalation reactions.

Materials:

  • 2,6-Difluorobenzaldehyde

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, dissolve 2,6-difluorobenzaldehyde in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi or LDA dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is typically stirred for 2-3 hours at this temperature.

  • Borylation: To the resulting aryllithium species, add triisopropyl borate dropwise, again ensuring the temperature remains at -78 °C. Allow the reaction to stir for an additional 1-2 hours at -78 °C, then slowly warm to room temperature and stir for 12 hours.

  • Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 1N HCl to adjust the pH to approximately 5-6.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then triturated with n-hexane at room temperature to induce precipitation. The solid is collected by filtration and dried to afford this compound. A patent describes a purification method for crude 3-fluoro-4-formylphenylboronic acid which involves suspending the crude material in water at 10°C, adding 10% aqueous sodium hydroxide dropwise while maintaining the temperature and pH below 10.5, filtering off any precipitate, extracting the aqueous phase with toluene, and then re-precipitating the boronic acid by adding 10% hydrochloric acid.[2] This method can be adapted for the purification of the title compound.

Mechanistic Considerations:

The formyl group in 2,6-difluorobenzaldehyde acts as a directed metalation group (DMG), coordinating to the lithium base and directing deprotonation to the adjacent ortho position. This high regioselectivity is a key advantage of the DoM strategy. The subsequent borylation with an electrophilic borate ester and final hydrolysis yields the target boronic acid.

Core Applications in Drug Discovery and Chemical Sensing

The unique trifunctional nature of this compound makes it a valuable precursor in the synthesis of complex molecules with significant biological and chemical sensing applications.

Synthesis of Pyrazolopyrimidinamine Derivatives as Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to inhibit various protein kinases, which are crucial targets in cancer therapy.[3] this compound serves as a key reactant for the synthesis of pyrazolopyrimidinamine derivatives that function as tyrosine and phosphoinositide kinase inhibitors.[1]

Illustrative Synthetic Application:

General Reaction Scheme:

G A This compound C Amino-functionalized boronic acid A->C 1. Amine 2. Reducing Agent B Reductive Amination E Pyrazolopyrimidine boronic acid C->E Cyclization D Condensation with Pyrazole derivative G Diverse Kinase Inhibitors E->G Aryl/Heteroaryl Halide, Pd catalyst, Base F Suzuki-Miyaura Coupling

Caption: General strategy for synthesizing kinase inhibitors.

Development of Boronate-Based D-Glucose Sensors

Boronic acids are known to reversibly bind with diols, such as those present in glucose, to form cyclic boronate esters. This interaction forms the basis for the development of chemical sensors for glucose monitoring, a critical aspect of diabetes management.[4] this compound is a valuable starting material for the preparation of such boronate-based D-glucose sensors.[1]

Principle of Glucose Sensing:

The binding of glucose to a boronic acid-appended fluorophore can modulate the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or wavelength. This change can be correlated to the concentration of glucose. The aldehyde group on this compound provides a convenient handle for attaching a fluorophore or for incorporation into a polymer matrix for sensor development.

Conceptual Design of a Glucose Sensor:

G cluster_0 Sensor Design A This compound C Conjugation Reaction (e.g., Schiff base formation) A->C B Fluorophore with reactive group B->C D Boronic acid-fluorophore conjugate C->D F Cyclic Boronate Ester D->F Binding E Glucose E->F G Change in Fluorescence Signal F->G

Caption: Conceptual design of a glucose sensor.

Reactivity and Synthetic Utility

Suzuki-Miyaura Cross-Coupling

The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds. The electron-withdrawing nature of the fluorine atoms and the formyl group on the phenyl ring of this compound can influence the reaction kinetics, often requiring optimized catalytic systems for efficient coupling.

Standard Suzuki-Miyaura Protocol:

  • Reaction Setup: In an inert atmosphere, combine this compound (1.0 eq.), the aryl or heteroaryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a suitable flask.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.

  • Reaction: Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Transformations of the Formyl Group

The aldehyde functionality provides a versatile handle for a range of chemical transformations, including:

  • Oxidation to a carboxylic acid.

  • Reduction to a primary alcohol.

  • Reductive amination to form secondary or tertiary amines.

  • Wittig reaction to form alkenes.

These transformations can be performed either before or after the Suzuki-Miyaura coupling, offering significant flexibility in the design of synthetic routes.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of reactive functional groups, coupled with the modulating effects of the difluoro substitution, provides access to a wide array of complex molecular architectures. Its demonstrated utility in the synthesis of precursors for kinase inhibitors and glucose sensors underscores its importance in drug discovery and the development of advanced diagnostic tools. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this powerful synthetic intermediate.

References

Synthesis of 3,5-Difluoro-4-formylphenylboronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Difluoro-4-formylphenylboronic acid, a key building block in contemporary drug discovery and materials science. The document elucidates the strategic considerations underpinning the synthetic route, detailing a robust protocol involving the protection of the reactive aldehyde functionality, a critical lithium-halogen exchange followed by borylation, and subsequent deprotection and purification. The causality behind experimental choices, mechanistic insights, and practical guidance on purification are discussed to equip researchers, scientists, and drug development professionals with the knowledge to confidently and efficiently synthesize this valuable compound.

Introduction: Significance and Applications

This compound is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry and materials science. Its utility primarily stems from its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] The presence of the difluoro substitution pattern on the phenyl ring can enhance the metabolic stability and binding affinity of drug candidates, while the formyl group provides a reactive handle for further chemical modifications. This unique combination of functionalities makes it an invaluable synthon for the preparation of a wide array of complex organic molecules, including kinase inhibitors and glucose sensors.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound presents a key challenge: the incompatibility of the formyl group with the highly nucleophilic and basic organolithium reagents required for the borylation step. Therefore, a protection-deprotection strategy is essential. The most common and effective approach involves the protection of the aldehyde as an acetal, which is stable under the conditions of the lithium-halogen exchange and is readily cleaved under mild acidic conditions.

A plausible retrosynthetic pathway is outlined below:

Retrosynthesis Target This compound ProtectedBoronicAcid 4-(1,3-Dioxolan-2-yl)-3,5-difluorophenylboronic acid Target->ProtectedBoronicAcid Deprotection ProtectedBromobenzaldehyde 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane ProtectedBoronicAcid->ProtectedBromobenzaldehyde Lithiation-Borylation StartingMaterial 4-Bromo-2,6-difluorobenzaldehyde ProtectedBromobenzaldehyde->StartingMaterial Protection

Figure 1. Retrosynthetic analysis of this compound.

This strategy hinges on three key transformations:

  • Protection: The selective conversion of the aldehyde in 4-Bromo-2,6-difluorobenzaldehyde to a stable acetal.

  • Lithiation-Borylation: A lithium-halogen exchange at the bromine-substituted carbon, followed by trapping of the resulting aryllithium species with a borate ester.

  • Deprotection and Purification: The removal of the acetal protecting group and subsequent purification of the final product.

Detailed Synthetic Protocols

Part 1: Protection of 4-Bromo-2,6-difluorobenzaldehyde

The initial step involves the protection of the aldehyde functionality of the commercially available 4-Bromo-2,6-difluorobenzaldehyde to prevent its reaction with the organolithium reagent in the subsequent step.[2] A common and effective method is the formation of a cyclic acetal using ethylene glycol.

Experimental Protocol:

  • To a solution of 4-Bromo-2,6-difluorobenzaldehyde (1.0 eq) in toluene (5-10 volumes), add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

  • Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane, which can often be used in the next step without further purification.

Parameter Value
Starting Material4-Bromo-2,6-difluorobenzaldehyde
ReagentsEthylene glycol, p-toluenesulfonic acid
SolventToluene
TemperatureReflux
Typical Yield>95%

Table 1. Summary of the protection reaction.

Part 2: Lithiation and Borylation

This critical step involves a lithium-halogen exchange followed by the introduction of the boronic acid moiety. The choice of organolithium reagent and reaction temperature is crucial for the success of this transformation. n-Butyllithium is a common choice, and the reaction is typically performed at low temperatures (-78 °C) to prevent side reactions. This procedure is adapted from a similar synthesis of 3,5-difluoro-4-methyl phenylboronic acid.[3]

LithiationBorylation cluster_0 Lithium-Halogen Exchange cluster_1 Borylation cluster_2 Hydrolysis A 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane C 2-(4-Lithio-2,6-difluorophenyl)-1,3-dioxolane A->C + B n-BuLi B->C + E Boronate ester intermediate C->E D Triisopropyl borate D->E + G 4-(1,3-Dioxolan-2-yl)-3,5-difluorophenylboronic acid E->G F H3O+ F->G +

Figure 2. Workflow for the lithiation-borylation sequence.

Experimental Protocol:

  • Dissolve 2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1-2 hours.

  • To this solution, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Adjust the pH of the aqueous layer to ~5-6 with 1N HCl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid.[4][5][6]

Parameter Value
Starting Material2-(4-Bromo-2,6-difluorophenyl)-1,3-dioxolane
Reagentsn-Butyllithium, Triisopropyl borate
SolventAnhydrous Tetrahydrofuran (THF)
Temperature-78 °C to room temperature
Typical Yield (crude)70-80%

Table 2. Summary of the lithiation-borylation reaction.

Part 3: Deprotection and Purification

The final steps involve the removal of the acetal protecting group to reveal the formyl functionality, followed by a robust purification protocol to obtain the high-purity final product.

Experimental Protocol - Deprotection:

  • Dissolve the crude 4-(1,3-Dioxolan-2-yl)-2,6-difluorophenylboronic acid in a mixture of THF and 1N HCl (e.g., a 4:1 ratio).

  • Stir the solution at room temperature and monitor the reaction by TLC until the starting material is fully consumed.

  • Once the deprotection is complete, partially remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude this compound.

Experimental Protocol - Purification:

A highly effective method for purifying formylphenylboronic acids involves an acid-base extraction procedure.[7]

  • Suspend the crude this compound in water (approximately 10 volumes).

  • Cool the suspension to 5-10 °C in an ice bath.

  • Slowly add a 10% aqueous solution of sodium hydroxide dropwise until the solid dissolves and the pH of the solution is between 8 and 11. It is critical to avoid highly basic conditions (pH > 11) to prevent the Cannizzaro reaction.

  • Wash the aqueous solution with a non-polar organic solvent such as toluene or diethyl ether to remove any non-acidic organic impurities.

  • Cool the aqueous layer again to 5-10 °C and slowly add 10% hydrochloric acid with vigorous stirring to precipitate the pure boronic acid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield pure this compound as a solid.

Parameter Value
Starting MaterialCrude this compound
Reagents10% NaOH (aq), 10% HCl (aq)
SolventsWater, Toluene/Diethyl ether
Temperature5-10 °C
Typical Purity>95% (by HPLC)

Table 3. Summary of the purification procedure.

Mechanistic Insights: The Role of Directed ortho-Metalation

While the primary reaction in the key borylation step is a lithium-halogen exchange, it is worth noting the principles of directed ortho-metalation (DoM), a related and powerful tool in aromatic functionalization. In DoM, a heteroatom-containing directing group on an aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. Although not the primary pathway here due to the presence of the bromine atom, understanding DoM provides valuable context for predicting the reactivity of substituted aromatics with organolithium reagents.

DoM cluster_0 Coordination cluster_1 Deprotonation cluster_2 Electrophilic Quench Arene-DMG Arene with Directing Metalation Group (DMG) Coordinated Complex Coordinated Intermediate Arene-DMG->Coordinated Complex n-BuLi n-BuLi n-BuLi->Coordinated Complex ortho-Lithiated Arene ortho-Lithiated Species Coordinated Complex->ortho-Lithiated Arene Functionalized Arene ortho-Functionalized Product ortho-Lithiated Arene->Functionalized Arene Electrophile E+ Electrophile->Functionalized Arene

Figure 3. General mechanism of Directed ortho-Metalation (DoM).

Conclusion

The synthesis of this compound is a multi-step process that requires careful consideration of protecting group strategies and reaction conditions. The protocol outlined in this guide, based on established and reliable methodologies, provides a clear pathway to this valuable building block. By understanding the underlying principles of each step, from acetal protection to the critical lithiation-borylation and final purification, researchers can confidently produce high-purity this compound for their applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to 3,5-Difluoro-4-formylphenylboronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3,5-Difluoro-4-formylphenylboronic acid is a trifunctional synthetic building block of significant interest to the pharmaceutical and material science sectors. Its unique architecture, combining a reactive boronic acid, a versatile formyl group, and a metabolically robust difluorinated aromatic ring, makes it an invaluable reagent. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven synthesis protocol, and a thorough exploration of its primary application in palladium-catalyzed cross-coupling reactions, which are fundamental to contemporary drug discovery.

Introduction: The Strategic Value of a Trifunctional Reagent

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular entities with desired pharmacological profiles. This compound has emerged as a reagent of high value due to the convergence of three critical chemical motifs within a single molecule:

  • The Arylboronic Acid: This functional group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for carbon-carbon bond formation.[1] Its stability, low toxicity, and predictable reactivity make it ideal for creating biaryl structures, a common scaffold in pharmaceutical agents.[1][2]

  • The Ortho-Formyl Group: The aldehyde functionality serves as a versatile synthetic handle. It can readily undergo a variety of transformations, including reductive amination, Wittig reactions, and condensations, allowing for the late-stage introduction of diverse functional groups and the extension of the molecular scaffold. Its presence ortho to the boronic acid can also influence the reagent's reactivity and stability.

  • The 3,5-Difluoro Substitution Pattern: Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. The specific 3,5-difluoro pattern provides steric and electronic properties that are frequently exploited in the design of kinase inhibitors and other targeted therapeutics.

This guide will dissect these features, providing researchers and drug development professionals with the technical insights required to effectively utilize this powerful building block.

Physicochemical Properties and Structural Data

A comprehensive understanding of a reagent's physical properties is essential for its proper handling, storage, and application in synthesis. The key properties of this compound are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary
PropertyValueReference(s)
Molecular Weight 185.92 g/mol [3][4]
Molecular Formula C₇H₅BF₂O₃[3][4][5]
CAS Number 870718-11-9[3][6]
Appearance Solid, white to off-white powder
Melting Point 255-260 °C
Purity Typically ≥95%
SMILES String OB(O)c1cc(F)c(C=O)c(F)c1
InChI Key XWZOKATWICIEMU-UHFFFAOYSA-N[3]

Synthesis and Purification: A Validated Protocol

The synthesis of arylboronic acids typically involves a metal-halogen exchange followed by quenching with a borate ester and subsequent hydrolysis. The following protocol is a representative and robust method adapted from established procedures for analogous compounds.[7][8]

Synthesis Workflow Diagram

G start Starting Material: 4-Bromo-2,6-difluorobenzaldehyde step1 Protection of Aldehyde (e.g., Acetal Formation) start->step1 step2 Lithiation (n-BuLi, THF, -78 °C) step1->step2 step3 Borylation (Triisopropyl borate) step2->step3 step4 Hydrolysis (Acidic Workup) (HCl) step3->step4 product Final Product: This compound step4->product

Caption: Representative workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 4-Bromo-2,6-difluorobenzaldehyde.

Materials:

  • 4-Bromo-2,6-difluorobenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Place the flask under a positive pressure of dry nitrogen.

  • Starting Material Dissolution: To the flask, add 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) and anhydrous THF. Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Scientist's Note: This low temperature is critical to control the highly exothermic metal-halogen exchange and prevent side reactions, such as the reaction of the organolithium intermediate with the solvent or the formyl group of another molecule.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 eq) dropwise to the aryllithium species, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 12 hours (overnight).[7]

    • Scientist's Note: The slow warming allows the reaction to proceed to completion. Triisopropyl borate is used as it is less reactive than trimethyl borate, offering better control.

  • Quenching and Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 1 M HCl. Stir vigorously for 1-2 hours until the boronic ester is fully hydrolyzed. The target boronic acid may precipitate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be further purified. A highly effective method involves suspending the crude solid in water, adjusting the pH to be basic with 10% NaOH to dissolve the boronic acid, washing with a nonpolar solvent to remove impurities, and then re-precipitating the pure boronic acid by acidifying back to a pH of 5-6 with 10% HCl.[9] Filter the resulting solid, wash with cold water, and dry under vacuum.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[10] This reaction facilitates the formation of a C-C bond between the boronic acid's ipso-carbon and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.[1][11]

Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII OxAdd->PdII Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 Transmetal->PdII_R2 PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² (Coupled Product) PdII_R2->Product RedElim->Pd0 RX R¹-X (Aryl Halide) RX->Pd0 Boronic R²-B(OH)₂ (Boronic Acid) Boronic->PdII Base Base (e.g., K₂CO₃) Base->PdII

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 - 1.5 eq)

  • Aryl Bromide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

  • Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.

    • Scientist's Note: While the boronic acid is air-stable, the Pd(0) catalyst is sensitive to oxidation. Maintaining an inert atmosphere is crucial for catalytic activity and reproducibility.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired biaryl compound.

This protocol provides a robust starting point for developing new synthetic routes, making it a cornerstone technique for constructing the complex scaffolds required for modern therapeutic agents.[10][12][13]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat. Use a dust mask or work in a ventilated hood when handling the solid powder.

  • Hazard Statements: The compound may cause skin, eye, and respiratory irritation. It may be harmful if swallowed or inhaled.[5]

  • Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere to prevent potential degradation of the boronic acid moiety over time.[5]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design and construction. Its trifunctional nature provides chemists with a pre-packaged solution for introducing key pharmacophoric elements—a biaryl linkage, a versatile synthetic handle, and a metabolically stable fluorinated ring. The robust and well-understood protocols for its synthesis and application, particularly in Suzuki-Miyaura coupling, solidify its role as an indispensable building block for researchers, scientists, and drug development professionals aiming to accelerate the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to 3,5-Difluoro-4-formylphenylboronic Acid: Properties, Safety, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the handling, application, and safety considerations of 3,5-Difluoro-4-formylphenylboronic acid. As a trifunctional reagent, its unique electronic properties and multiple reactive sites make it a valuable building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This document moves beyond a standard safety data sheet (SDS) to provide field-proven insights into its practical use and chemical behavior.

Section 1: Chemical Identity and Physicochemical Profile

This compound (CAS No. 870718-11-9) is a substituted arylboronic acid.[1][2] The molecule incorporates three key functional groups on a phenyl ring: a boronic acid, a formyl (aldehyde) group, and two fluorine atoms positioned ortho to the boronic acid. This specific arrangement imparts distinct reactivity and utility.

The presence of two strongly electron-withdrawing fluorine atoms and a formyl group significantly influences the electronic nature of the aromatic ring and the reactivity of the boronic acid moiety. This is a critical consideration for its application in transition metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 870718-11-9[1][2][3]
Molecular Formula C₇H₅BF₂O₃[1][4]
Molecular Weight 185.92 g/mol [1][4]
Appearance Solid, white to light yellow powder or crystal[3]
Melting Point 255 - 260 °C[1][3]
Boiling Point 342.1 ± 52.0 °C (Predicted)[3]
Synonyms 3,5-Difluoro-4-formylbenzeneboronic acid[1]
SMILES String OB(O)c1cc(F)c(C=O)c(F)c1[1]
Water Solubility No data available[3]

Expert Insight: A crucial but often overlooked characteristic of many boronic acids, including this one, is their tendency to exist with varying amounts of their corresponding anhydride (a boroxine).[1] This occurs through intermolecular dehydration. For quantitative applications, it is imperative to either use the material as received and base calculations on an assumed purity (e.g., ≥95%) or to rigorously dry the material under vacuum, though this may not fully reverse boroxine formation. The presence of the anhydride typically does not inhibit reactivity in cross-coupling reactions but can affect stoichiometry if not accounted for.

Section 2: Comprehensive Safety and Hazard Profile

While a powerful synthetic tool, this compound is a hazardous substance that demands strict adherence to safety protocols. The following data is synthesized from multiple safety data sheets to provide a holistic view of its potential risks.

Table 2: GHS Hazard Classification

Hazard ClassSignal WordHazard Statement(s)
Acute Toxicity, Oral (Category 4)WarningH302: Harmful if swallowed.[4][5]
Skin Irritation (Category 2)WarningH315: Causes skin irritation.[5][6]
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation.[5][6]
Acute Toxicity, Inhalation (Category 4)WarningH332: Harmful if inhaled.[4]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemWarningH335: May cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE) and First Aid

Adherence to proper PPE is the primary line of defense. The following workflow outlines the essential steps for safely handling this compound.

cluster_prep Preparation & Risk Assessment cluster_handling Handling & Experimental Work cluster_post Post-Experiment & Emergency prep 1. Review SDS & SOPs ppe 2. Don PPE: - Nitrile Gloves - Safety Goggles (EN166) - Lab Coat prep->ppe fumehood 3. Ensure Certified Fume Hood is Operational ppe->fumehood weigh 4. Weigh Solid in Fume Hood (Avoid Dust Generation) fumehood->weigh dissolve 5. Add to Solvent (Use Cannula or Syringe for Transfers) weigh->dissolve reaction 6. Perform Reaction Under Inert Atmosphere if Necessary dissolve->reaction decon 7. Decontaminate Glassware & Surfaces reaction->decon waste 8. Dispose of Waste in Labeled Hazardous Waste Container decon->waste emergency Emergency Response (Spill, Exposure) Follow First Aid Protocols

Caption: Laboratory safety workflow for handling the compound.

First Aid Protocols:

  • Inhalation: Immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and seek immediate medical attention.[3]

Section 3: Laboratory Handling, Storage, and Waste Management

The stability and integrity of this compound are directly linked to proper handling and storage.

Handling Protocol
  • Ventilation: All manipulations of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust particles, which are a respiratory irritant.[3][7]

  • Preventing Dust: Minimize the generation of dust when weighing and transferring the material. Use a micro-spatula and weigh onto creased weighing paper or directly into a tared vessel. Avoid pouring the dry powder.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[3][8]

Storage Conditions

Proper storage is critical to maintain the compound's purity and reactivity.

  • Temperature: Store in a cool place. Refrigeration at 2-8 °C is often recommended.[4] The material is noted as being heat-sensitive.[3]

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Boronic acids are susceptible to oxidation and moisture.

  • Location: Keep in a dry and well-ventilated area away from incompatible substances.

Spill and Disposal Procedures
  • Spill Cleanup: In case of a spill, evacuate the area. Wearing full PPE, gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for hazardous waste disposal.[3][8] Clean the spill area with an appropriate solvent and decontaminate all tools.

  • Waste Disposal: Dispose of chemical waste in accordance with all local, regional, and national regulations. Do not allow the material to enter drains or waterways.[3]

Section 4: Key Synthetic Applications

The primary utility of this reagent lies in its role as a versatile building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone of modern C-C bond formation. In this context, this compound serves as the organoboron component, which couples with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

The electron-withdrawing nature of the fluoro and formyl groups can influence the transmetalation step of the catalytic cycle. This makes it a valuable partner for constructing complex biaryl systems, which are common motifs in pharmaceuticals, including kinase inhibitors.[1][9]

A Ar-X + Pd(0)L2 B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D F Ar-Pd(II)(Ar')L2 D->F E [Ar-B(OH)3]- E->D Enters Cycle G Reductive Elimination F->G H Ar-Ar' + Pd(0)L2 G->H H->A Catalyst Regeneration I Base (e.g., K2CO3) I->E Activates J 3,5-Difluoro-4-formyl- phenylboronic acid (Ar'-B(OH)2) J->E

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Protocol for a Suzuki-Miyaura Coupling

This protocol is a representative example and must be adapted for specific substrates.

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system. Common choices include mixtures of toluene/water, dioxane/water, or DME/water. The choice of solvent and base is critical and depends on the specific substrates; the goal is to ensure all components, especially the activated boronic acid species, are sufficiently soluble.

  • Reaction: Heat the mixture with stirring to the target temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product, typically by column chromatography on silica gel.

Section 5: Mechanistic and Reactivity Insights

The functionality of this compound is more than the sum of its parts.

  • Boronic Acid Reactivity: The electron-withdrawing fluorine and formyl groups increase the Lewis acidity of the boron atom. This can facilitate the formation of the boronate complex with the base, which is the active species in the transmetalation step of the Suzuki coupling.[9]

  • Orthogonal Reactivity: The formyl (aldehyde) group provides a secondary reactive site. After a Suzuki coupling, the aldehyde can be used for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid. This "orthogonal" reactivity allows for efficient and convergent synthetic strategies, which is highly desirable in drug development.

  • Enzyme Inhibition: The boronic acid moiety itself is known to form reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and biosensors.[9] This compound can serve as a starting point for developing targeted inhibitors where the difluoro-formyl-phenyl scaffold provides a vector for specific interactions within a protein's active site.

Conclusion

This compound is a highly versatile and valuable reagent for the synthesis of complex organic molecules. Its trifunctional nature provides multiple avenues for molecular elaboration. However, its utility is matched by its hazardous properties, which necessitate rigorous safety precautions, including handling in a fume hood with appropriate personal protective equipment. By understanding its physicochemical properties, reactivity, and safety requirements, researchers can effectively and safely leverage this potent building block to advance their scientific objectives.

References

3,5-Difluoro-4-formylphenylboronic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-formylphenylboronic Acid in Organic Solvents

Introduction

This compound is a key building block in modern medicinal chemistry and organic synthesis. Its unique trifunctional structure—featuring a reactive boronic acid moiety, an aldehyde group, and an electron-deficient aromatic ring due to two fluorine atoms—makes it an invaluable reagent for constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions.[1][2] Applications for this compound include the preparation of advanced pyrazolopyrimidinamine derivatives designed as tyrosine and phosphinositide kinase inhibitors and the development of sophisticated boronate-based sensors for D-glucose.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of this compound's solubility is not merely academic; it is a critical parameter that dictates the success of its application. Solubility directly impacts reaction kinetics, purification strategies, and the feasibility of formulation studies. Poor solubility can lead to low reaction yields, necessitate harsh reaction conditions, and complicate product isolation.[3][4]

While extensive quantitative solubility data for this compound is not widely published, this guide provides a comprehensive overview based on fundamental chemical principles, comparative data from related phenylboronic acids, and a robust set of experimental protocols. As a Senior Application Scientist, the aim is to equip you not just with data, but with the causal understanding and practical methodologies required to confidently handle this versatile reagent in your laboratory.

Section 1: Physicochemical Profile and Structural Analysis

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 870718-11-9[1]
Molecular Formula C₇H₅BF₂O₃[5]
Molecular Weight 185.92 g/mol [1]
Appearance Solid[1][6]
Melting Point 255 - 260 °C[1][6]
Key Structural Features Influencing Solubility
  • The Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a weak Lewis acid. Its presence suggests potential solubility in polar protic solvents like alcohols and water.

  • Fluorine Substituents (-F): The two fluorine atoms are highly electronegative, withdrawing electron density from the phenyl ring. This electronic effect can influence the acidity of the boronic acid and the overall polarity of the molecule.

  • The Formyl Group (-CHO): The aldehyde group is polar and can act as a hydrogen bond acceptor. This feature contributes to potential interactions with protic and polar aprotic solvents.

The Boronic Acid-Boroxine Equilibrium: A Critical Consideration

A defining characteristic of boronic acids is their propensity to undergo dehydration to form a cyclic anhydride known as a boroxine.[3][7] This is a reversible equilibrium that is influenced by temperature, solvent, and the presence of water. Commercial samples of phenylboronic acids often contain varying amounts of their corresponding boroxine.[3]

This equilibrium is a primary source of complexity in determining and reproducing solubility data. The boronic acid monomer and the boroxine trimer have significantly different polarities and crystal packing energies, and thus, different solubilities.[3] For instance, the less polar boroxine may be more soluble in nonpolar organic solvents, while the boronic acid is favored in protic solvents.

G cluster_0 Aqueous / Protic Environment cluster_1 Anhydrous / Aprotic / Heat Acid 3 x this compound (Monomer, More Polar) Boroxine Corresponding Boroxine (Trimer, Less Polar) Acid->Boroxine + 3 H₂O (Dehydration) Boroxine->Acid - 3 H₂O (Hydration)

Caption: Boronic Acid-Boroxine Equilibrium.

Section 2: Predicted Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle and published data on analogous phenylboronic acids, we can predict a qualitative solubility profile. Studies on unsubstituted phenylboronic acid show it has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[8][9][10] The introduction of polar functional groups and fluorine atoms in our target molecule will modulate this behavior.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The boronic acid can form strong hydrogen bonds with the solvent's hydroxyl groups.
Polar Aprotic Acetone, THF, AcetonitrileModerate to High The polar formyl group and the boronic acid's Lewis acidity can interact with these solvents. Ethers and ketones are generally good solvents for phenylboronic acids.[9][10]
Chlorinated Dichloromethane (DCM), ChloroformLow to Moderate Moderate polarity may allow for some dissolution. Chloroform shows moderate solubility for unsubstituted phenylboronic acid.[9][10]
Nonpolar Aromatic TolueneLow The molecule's high polarity and hydrogen bonding capability limit solubility in nonpolar solvents.
Nonpolar Aliphatic Hexanes, HeptaneVery Low / Insoluble Significant mismatch in polarity. Hydrocarbons are typically used to precipitate boronic acids or remove nonpolar impurities.[3]
Aqueous WaterLow While the boronic acid group is polar, the overall molecule has significant organic character. Phenylboronic acid itself has a low water solubility of about 1.9 g/100g H₂O at 20°C, and substituents can further decrease it.[8][11]

Section 3: A Practical Guide to Experimental Solubility Determination

Given the variability from the boroxine equilibrium, empirical determination is essential. The following protocols provide a self-validating system for obtaining reliable data.

Workflow for Solubility Determination

The process involves a preliminary qualitative screen followed by a rigorous quantitative measurement for solvents of interest.

G A Step 1: Qualitative Screening (Small Scale) B Add ~5 mg of compound to 1 mL of solvent A->B C Vortex/Shake for 60s at RT B->C D Visually Classify: - Soluble - Partially Soluble - Insoluble C->D E Step 2: Quantitative Measurement (Shake-Flask Method) D->E Select Solvents of Interest F Prepare saturated solution by adding excess solid to solvent E->F G Equilibrate for 24-48h (Constant Temp. & Agitation) F->G H Separate solid & liquid (Centrifugation / Filtration) G->H I Quantify concentration of supernatant (e.g., HPLC, UV-Vis) H->I

Caption: Experimental Workflow for Solubility Determination.

Protocol 1: Qualitative Solubility Assessment

This rapid screening method helps to quickly categorize solvents and identify candidates for quantitative analysis.[12][13][14]

Materials:

  • This compound

  • Scintillation vials or test tubes

  • A range of test solvents (e.g., water, methanol, ethanol, acetone, THF, acetonitrile, DCM, toluene, hexanes)

  • Vortex mixer

Procedure:

  • Add approximately 5 mg of this compound to a clean, dry vial.

  • Add 1 mL of the selected solvent to the vial.

  • Cap the vial and vortex vigorously for 60 seconds at room temperature.

  • Visually inspect the mixture against a dark background.

  • Record the observation as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

  • Repeat for each solvent.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[15][16] It ensures the solution is truly saturated, providing reliable and reproducible data.

Materials & Equipment:

  • This compound

  • Chosen solvent(s)

  • Analytical balance

  • Glass vials with Teflon-lined caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Calibrated volumetric flasks and pipettes

  • Validated analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 20-30 mg into 5 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the system to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully withdraw a sample of the supernatant. To ensure no solid particles are included, either:

    • Centrifuge the vial at high speed and draw from the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter. (Note: Discard the first portion of the filtrate to avoid errors from filter adsorption).

  • Dilution: Immediately dilute the clear saturated solution gravimetrically or volumetrically to a concentration within the calibrated range of your analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the exact concentration.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility, typically reported in mg/mL or mol/L.

Self-Validation & Trustworthiness:

  • Time to Equilibrium: Run a time-course experiment (e.g., sample at 24h, 48h, and 72h). Equilibrium is reached when the measured solubility no longer increases.

  • Solid Form Analysis: After the experiment, analyze the remaining solid (e.g., by melting point or spectroscopy) to confirm it has not changed polymorphic form or decomposed.[16]

  • Triplicate Measurements: Perform all determinations in at least triplicate to ensure precision.[16]

Section 4: The Role of Solubility in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but its efficiency is highly dependent on the reaction conditions, where solvent choice is paramount.[2][4]

The reaction typically involves an organic solvent (like THF, DME, or Toluene) and an aqueous basic solution (e.g., Na₂CO₃, K₃PO₄).[4][17] The boronic acid must have sufficient solubility in the organic phase to interact with the palladium catalyst. If the boronic acid is poorly soluble, the reaction becomes a slow, heterogeneous process, leading to:

  • Reduced reaction rates.

  • Incomplete conversion of starting materials.

  • Lower overall product yields.

For boronic acids with electron-withdrawing groups, which can be sensitive to aqueous bases, performing the reaction under aprotic conditions may be desirable.[4] In such cases, having good solubility in solvents like DMF or THF is essential. Therefore, the empirical data generated from the protocols in Section 3 directly informs the rational selection of a solvent system that maximizes reactant concentration and, consequently, reaction efficiency.

Conclusion

While a definitive, published database on the solubility of this compound remains elusive, this guide provides a comprehensive framework for understanding and predicting its behavior. The compound's polarity, driven by its boronic acid, formyl, and fluoro groups, suggests high solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents like THF and acetone. The critical, often overlooked, equilibrium with its less-soluble boroxine anhydride underscores the necessity of empirical measurement for any specific application.

The detailed, step-by-step protocols provided for both qualitative and quantitative solubility determination empower researchers to generate reliable, application-specific data. By applying these methods, scientists can move beyond prediction to make informed, evidence-based decisions in reaction optimization, purification, and formulation, ultimately accelerating the pace of discovery and development.

References

Spectroscopic Characterization of 3,5-Difluoro-4-formylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluoro-4-formylphenylboronic acid is a key building block in modern medicinal chemistry and materials science. Its utility in Suzuki-Miyaura coupling and other cross-coupling reactions makes it a valuable reagent for the synthesis of complex organic molecules, including active pharmaceutical ingredients and functional materials.[1][2] The precise substitution pattern of two fluorine atoms flanking a formyl group, along with the reactive boronic acid moiety, imparts unique electronic and steric properties that are crucial for its reactivity and the characteristics of the resulting products.

A thorough spectroscopic characterization is paramount to confirm the identity, purity, and stability of this compound before its use in any application. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete set of publicly available experimental spectra is not consistently found in a single database, this guide synthesizes data from analogous compounds and fundamental spectroscopic principles to provide a robust and predictive characterization. This approach, rooted in established scientific expertise, offers a reliable framework for researchers, scientists, and drug development professionals.

Molecular Structure and Key Features

The structure of this compound (C₇H₅BF₂O₃, Molecular Weight: 185.92 g/mol ) presents several key features that will be reflected in its spectroscopic data:[1]

  • Aromatic Ring: A benzene ring substituted with four different groups.

  • Formyl Group (-CHO): An electron-withdrawing group containing a carbonyl (C=O) bond and an aldehydic proton.

  • Fluorine Atoms (-F): Two electronegative fluorine atoms positioned ortho to the boronic acid group and meta to the formyl group.

  • Boronic Acid Group (-B(OH)₂): A functional group capable of forming esters and participating in cross-coupling reactions.

These features will give rise to characteristic signals in the various spectroscopic techniques discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, and ¹¹B NMR) is essential for a complete characterization.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the boronic acid.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Obtain a proton-decoupled ¹³C spectrum to simplify the signals to singlets.

    • Typical spectral width: 0 to 200 ppm.

    • Longer acquisition times or a higher number of scans are generally required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • The chemical shift range for ¹⁹F is much wider than for ¹H, so a larger spectral width is necessary.[3]

    • Trichlorofluoromethane (CFCl₃) is the standard reference (0 ppm), though other secondary standards can be used.

  • ¹¹B NMR:

    • Acquire a proton-decoupled ¹¹B spectrum.

    • BF₃·OEt₂ is a common external standard.

    • The chemical shifts are sensitive to the coordination state of the boron atom.[4]

The following diagram illustrates the general workflow for NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H_NMR ¹H NMR transfer->H_NMR Insert into Spectrometer C_NMR ¹³C NMR transfer->C_NMR Insert into Spectrometer F_NMR ¹⁹F NMR transfer->F_NMR Insert into Spectrometer B_NMR ¹¹B NMR transfer->B_NMR Insert into Spectrometer process Fourier Transform & Phasing H_NMR->process C_NMR->process F_NMR->process B_NMR->process integrate Integration & Peak Picking process->integrate interpret Structural Interpretation integrate->interpret

Caption: General workflow for NMR spectroscopic analysis.

Predicted NMR Data and Interpretation

The following tables summarize the expected chemical shifts (δ) and multiplicities for this compound. These predictions are based on established substituent effects and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 10.5Singlet1HAldehydic H (-CHO)The strongly deshielding effect of the carbonyl group places this proton far downfield.
~8.0 - 8.5Triplet2HAromatic HThese protons are ortho to the formyl group and meta to the boronic acid group, and will be split by the two adjacent fluorine atoms.
~8.0 (broad)Singlet2HBoronic acid OHThese protons are acidic and often exchange with trace water in the solvent, leading to a broad signal. Its position is highly dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~185 - 195C=O (aldehyde)Carbonyl carbons are significantly deshielded and appear at very low field.
~160 - 165 (d, ¹JCF)C-FThe carbon atoms directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).
~130 - 140C-CHOThe aromatic carbon attached to the formyl group.
~120 - 130 (t, ²JCF)C-H (aromatic)The aromatic carbons bonded to hydrogen will show coupling to the two ortho fluorine atoms.
~115 - 125C-B(OH)₂The ipso-carbon attached to the boron atom; its signal can sometimes be broad.

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale | | :--- | :--- | :--- | | -100 to -120 | Triplet | Ar-F | The two equivalent fluorine atoms will be split by the two adjacent aromatic protons. |

Table 4: Predicted ¹¹B NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~28 - 33-B(OH)₂This chemical shift is characteristic of a trigonal planar (sp² hybridized) boronic acid. The presence of electron-withdrawing fluorine atoms may shift this slightly downfield compared to unsubstituted phenylboronic acid.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The vibrational frequencies of chemical bonds provide a "fingerprint" of the compound.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Instrumental Parameters:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹ is usually sufficient for routine identification.

  • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Predicted IR Data and Interpretation

Table 5: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3500 - 3200Broad, StrongO-HStretching (from B(OH)₂)
~1700 - 1680StrongC=OStretching (from aldehyde)
~1600 - 1580MediumC=CStretching (aromatic ring)
~1450 - 1400MediumC=CStretching (aromatic ring)
~1350 - 1300StrongB-OStretching
~1200 - 1100StrongC-FStretching
~1000 - 950MediumB-CStretching

Interpretation:

  • The broad absorption in the 3500-3200 cm⁻¹ region is a hallmark of the O-H stretching vibrations of the boronic acid group, often broadened due to hydrogen bonding.

  • A strong, sharp peak around 1700-1680 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde.

  • The presence of strong absorptions for B-O and C-F bonds in their respective regions further confirms the structure. Data from the closely related 3-fluoro-4-formylphenylboronic acid shows similar characteristic peaks.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Experimental Protocol: MS Data Acquisition

Technique (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

Instrumental Parameters:

  • Mass Analyzer: A high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Mass Range: A scan range of m/z 50 to 500 should be sufficient.

The following diagram outlines the process of MS analysis:

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prepare_sol Prepare Dilute Solution inject Infuse into Ion Source (ESI) prepare_sol->inject analyze Mass Analysis (e.g., TOF) inject->analyze detect Ion Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret_ms Determine Molecular Weight & Formula spectrum->interpret_ms

Caption: General workflow for Mass Spectrometry analysis.

Predicted MS Data and Interpretation

Table 6: Predicted Key Mass Spectrometry Peaks (ESI)

Ion ModePredicted m/zAssignmentRationale
Negative185.02[M-H]⁻Loss of a proton from one of the boronic acid hydroxyl groups.
Negative203.03[M+H₂O-H]⁻Adduct with water followed by deprotonation. Boronic acids can exist in equilibrium with their boronate forms.
Positive187.04[M+H]⁺Protonation of the formyl oxygen.
Positive209.02[M+Na]⁺Formation of a sodium adduct, which is common in ESI-MS.

Interpretation: The most definitive piece of data from the mass spectrum will be the accurate mass of the molecular ion. For C₇H₅BF₂O₃, the calculated exact mass is 186.02998. High-resolution mass spectrometry should be able to confirm this mass to within a few parts per million (ppm), providing strong evidence for the elemental composition of the compound. The observation of the [M-H]⁻ ion in negative mode is also a very common and expected result for boronic acids.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging a multi-technique approach (NMR, IR, and MS) and interpreting the data based on fundamental principles and comparisons with analogous structures, a confident structural confirmation and purity assessment can be achieved. The detailed protocols and predicted data serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chemical building block, ensuring its quality and appropriate application in their research and development endeavors.

References

An In-Depth Technical Guide to 3,5-Difluoro-4-formylphenylboronic Acid: Commercial Availability, Synthesis, and Application in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-4-formylphenylboronic acid, a trifunctional organoboron compound, has emerged as a critical building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique electronic properties, stemming from the synergistic electron-withdrawing effects of two fluorine atoms and a formyl group, render it a highly valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, a detailed synthesis protocol, and an optimized methodology for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, storage, and application in synthesis.

PropertyValueReference
CAS Number 870718-11-9[1]
Molecular Formula C₇H₅BF₂O₃
Molecular Weight 185.92 g/mol [2]
Appearance Solid
Melting Point 255-260 °C
Assay ≥95%

Safety Information: Appropriate personal protective equipment (PPE), including a dust mask, eye shields, and gloves, should be worn when handling this compound. It is classified as a non-combustible solid. For detailed safety information, refer to the Safety Data Sheet (SDS).[3]

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent in differing quantities and purities, catering to both small-scale research and larger-scale development projects. A pinacol ester derivative (CAS No. 2088247-40-7) is also commercially available, offering an alternative for specific synthetic strategies.[4]

SupplierProduct NamePurity
Sigma-AldrichThis compound≥95%
Amerigo ScientificThis compoundNot specified
AOBChemThis compound pinacol ester97%
Achmem(3,5-Difluoro-4-formylphenyl)boronic acidNot specified
iChemicalThis compoundNot specified

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved from the commercially available starting material, 4-bromo-2,6-difluorobenzaldehyde. The following protocol is a logical adaptation of established methodologies for the synthesis of similar boronic acids.

Diagram of the Synthetic Workflow

G cluster_0 Synthesis of this compound A 4-Bromo-2,6-difluorobenzaldehyde B Protection of Aldehyde A->B e.g., Ethylene glycol, p-TsOH C Lithium-Halogen Exchange B->C n-BuLi or t-BuLi, THF, -78 °C D Borylation C->D Triisopropyl borate E Deprotection & Workup D->E Aqueous acid (e.g., HCl) F This compound E->F

Caption: Synthetic route from 4-bromo-2,6-difluorobenzaldehyde.

Experimental Protocol

Materials:

  • 4-Bromo-2,6-difluorobenzaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Protection of the Aldehyde:

    • To a solution of 4-bromo-2,6-difluorobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or GC-MS until completion.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain the protected aldehyde.

  • Lithium-Halogen Exchange and Borylation:

    • Dissolve the protected aldehyde (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi or t-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add triisopropyl borate (1.2 eq) dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Deprotection and Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

    • Stir vigorously for 1-2 hours to effect deprotection of the aldehyde.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The electron-deficient nature of this compound makes it an excellent coupling partner in Suzuki-Miyaura reactions, a powerful method for the formation of C-C bonds.[5] Optimization of the reaction conditions is crucial for achieving high yields and minimizing side products.

Diagram of the Suzuki-Miyaura Coupling Workflow

G cluster_1 Optimized Suzuki-Miyaura Coupling A This compound F Reaction Setup & Execution A->F B Aryl/Heteroaryl Halide B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Workup & Purification F->G Heat, Inert Atmosphere H Biaryl Product G->H

Caption: Key components of an optimized Suzuki-Miyaura coupling.

Optimized Protocol for Suzuki-Miyaura Coupling

Reactants and Reagents:

  • This compound (1.2-1.5 eq)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (1-5 mol%)

  • Ligand (if required by the catalyst)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture of DMF/water)

Procedure:

  • Reaction Setup:

    • To a dry reaction vessel, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst, and base under an inert atmosphere.

    • The choice of catalyst and base is critical. For electron-deficient boronic acids, stronger bases like K₃PO₄ or Cs₂CO₃ and electron-rich, bulky phosphine ligands can be beneficial.

  • Solvent Addition and Reaction:

    • Add the degassed solvent to the reaction vessel.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Applications in Drug Discovery

The unique substitution pattern of this compound makes it a valuable synthon in medicinal chemistry. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates, while the formyl group provides a handle for further chemical transformations. This reagent has been utilized in the synthesis of various biologically active molecules, including kinase inhibitors. The boronic acid moiety itself has gained significant attention in drug design, with several boronic acid-containing drugs approved for clinical use.[6]

Conclusion

This compound is a commercially accessible and highly versatile reagent with significant applications in organic synthesis, particularly in the construction of complex molecules for drug discovery and materials science. The provided synthetic and cross-coupling protocols offer a robust starting point for researchers. The unique electronic properties of this building block, combined with the power of the Suzuki-Miyaura reaction, will undoubtedly continue to facilitate the development of novel and impactful chemical entities.

References

An In-Depth Technical Guide on the Reactivity of the Formyl Group in 3,5-Difluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-4-formylphenylboronic acid is a versatile bifunctional reagent increasingly utilized in medicinal chemistry and organic synthesis. Its unique structure, featuring a formyl group and a boronic acid moiety on a difluorinated phenyl ring, presents a fascinating interplay of electronic effects that govern its reactivity. This guide provides a comprehensive technical analysis of the formyl group's reactivity, offering insights into its electrophilic nature and its participation in a range of crucial organic transformations. We will explore the underlying principles dictating its behavior in reactions such as reductive amination, Wittig olefination, and Knoevenagel condensation, while also addressing practical considerations like chemoselectivity and the need for protecting groups. This document is intended to serve as a valuable resource for scientists leveraging this reagent in the synthesis of complex molecules and novel chemical entities.

Introduction: The Unique Chemical Landscape of this compound

The synthetic utility of this compound stems from the presence of two key functional groups: the formyl (aldehyde) group and the boronic acid group. The reactivity of each is significantly modulated by the electronic properties of the difluorinated aromatic ring.

Electronic Influence on the Formyl Group:

The formyl group, an aldehyde, is inherently electrophilic at its carbonyl carbon. This electrophilicity is substantially enhanced in this compound due to the strong inductive electron-withdrawing effects of the two fluorine atoms positioned meta to the formyl group.[1][2] This effect is further amplified by the electron-withdrawing nature of the boronic acid group itself. Consequently, the carbonyl carbon becomes more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to non-fluorinated or non-boronated benzaldehydes. This heightened reactivity is a critical factor to consider when planning synthetic strategies.[3]

The following diagram illustrates the inductive effects influencing the formyl group's reactivity.

G cluster_0 Ylide Generation cluster_1 Olefin Formation A Phosphonium Salt C Phosphonium Ylide (Wittig Reagent) A->C B Strong Base (e.g., n-BuLi) B->C E Oxaphosphetane Intermediate C->E D 3,5-Difluoro-4-formyl- phenylboronic acid D->E F Alkene Product + Triphenylphosphine Oxide E->F

References

Methodological & Application

The Strategic Application of 3,5-Difluoro-4-formylphenylboronic Acid in Suzuki-Miyaura Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 3,5-Difluoro-4-formylphenylboronic acid and its strategic application in Suzuki-Miyaura cross-coupling reactions. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the nuanced reactivity of this versatile building block, offering both mechanistic insights and practical, field-proven protocols.

Introduction: A Multifunctional Building Block for Modern Synthesis

This compound is a key reagent in contemporary organic synthesis, particularly valued for its role in constructing complex biaryl and heteroaryl structures that form the backbone of numerous pharmaceutical agents and advanced materials.[1] The strategic placement of two fluorine atoms and a formyl group on the phenylboronic acid core imparts unique electronic properties that influence its reactivity and offer distinct advantages in molecular design.

The electron-withdrawing nature of the ortho-fluorine and para-formyl substituents significantly modulates the electronic character of the boronic acid, presenting both challenges and opportunities in Suzuki-Miyaura coupling reactions. While these features can render the boronic acid susceptible to protodeboronation under certain conditions, they also facilitate the synthesis of valuable biaryl aldehydes, which are versatile precursors for a wide array of further chemical transformations.[2] This guide will navigate the intricacies of employing this reagent, providing the necessary knowledge to harness its full synthetic potential.

Mechanistic Considerations in the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation, proceeding through a well-established catalytic cycle involving a palladium catalyst.[3] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

The presence of electron-withdrawing groups on the boronic acid partner, as in the case of this compound, can influence the rate-determining step of the catalytic cycle. The reduced nucleophilicity of the arylboronic acid can slow down the transmetalation step. Consequently, the choice of base and reaction conditions becomes critical to facilitate the formation of the key boronate intermediate, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)Ln PdII_ArylHalide R¹-Pd(II)Ln-X Pd0->PdII_ArylHalide R¹-X OxAdd Oxidative Addition PdII_Diaryl R¹-Pd(II)Ln-R² PdII_ArylHalide->PdII_Diaryl [R²-B(OH)₃]⁻ Transmetalation Transmetalation Boronate [R²-B(OH)₃]⁻ Base Base (e.g., K₃PO₄) BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate + OH⁻ Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination Product->Pd0 Regeneration of Pd(0) Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to flask - Inert atmosphere (N₂/Ar) Start->Setup Solvents Add Degassed Solvents: - Toluene - Ethanol - Aqueous Base Setup->Solvents Reaction Reaction: - Heat to 100°C - Stir for 12h Solvents->Reaction Workup Work-up: - Cool to RT - Phase separation - Extract aqueous layer Reaction->Workup Purification Purification: - Dry organic layer - Concentrate - Column chromatography Workup->Purification Analysis Analysis: - NMR - MS Purification->Analysis End End Product Analysis->End

References

Application Notes and Protocols for the Use of 3,5-Difluoro-4-formylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms and versatile functional groups into drug candidates is a cornerstone of modern molecular design. 3,5-Difluoro-4-formylphenylboronic acid (CAS No. 870718-11-9) has emerged as a highly valuable and strategic building block for the synthesis of complex bioactive molecules. Its utility stems from the unique interplay of its three key functional components:

  • The Phenylboronic Acid Moiety: This group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for forming carbon-carbon bonds in organic synthesis. Its stability, low toxicity, and broad functional group tolerance make it an ideal partner for constructing biaryl and heteroaryl scaffolds, which are prevalent in many classes of therapeutic agents.

  • The Vicinal Difluoro Substitution: The two fluorine atoms positioned ortho to the boronic acid group exert a profound influence on the molecule's properties. These strongly electron-withdrawing groups can significantly alter the pKa of the boronic acid, impact the metabolic stability of the resulting compounds by blocking sites of oxidation, and modulate the binding affinity of the final molecule to its biological target through favorable electrostatic interactions.

  • The Ortho-Formyl Group: The aldehyde functionality serves as a versatile synthetic handle. It can be readily transformed into a wide array of other functional groups, such as amines, alcohols, or carboxylic acids, allowing for the late-stage diversification of a molecular scaffold. This enables the rapid generation of chemical libraries for structure-activity relationship (SAR) studies. Furthermore, the formyl group can act as a hydrogen bond acceptor, directly participating in the binding of the final compound to its target protein.

This combination of features makes this compound a powerful tool for medicinal chemists aiming to synthesize novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

Key Applications in Medicinal Chemistry: Crafting the Core of Kinase Inhibitors

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are a major class of drug targets.

The biaryl or heteroaryl-aryl scaffolds often found in kinase inhibitors are readily assembled using the Suzuki-Miyaura reaction, where this compound serves as the arylboronic acid coupling partner. The resulting difluoro-formylphenyl moiety can be a crucial part of the "hinge-binding" region of the inhibitor, which interacts with the ATP-binding site of the kinase.

A notable example is its use in the synthesis of pyrazolopyrimidine-based kinase inhibitors. These scaffolds are known to target a variety of tyrosine and phosphoinositide kinases, which are implicated in cell growth, proliferation, and survival. The difluorinated phenyl ring introduced by this building block can enhance the binding affinity and selectivity of the inhibitor for its target kinase.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Scaffold

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura cross-coupling reaction between this compound and a heterocyclic halide to generate a core scaffold for a kinase inhibitor.

Materials
  • This compound (1.2 equiv.)

  • Aryl or Heteroaryl Halide (e.g., a brominated pyrazolopyrimidine) (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water mixture (10:1), Toluene, or DMF)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Deionized Water

  • Silica Gel for column chromatography

Equipment
  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Septum

  • Nitrogen or Argon gas line with a manifold

  • Heating mantle or oil bath with temperature control

  • Condenser (if refluxing)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography setup

Reaction Setup and Execution
  • Inert Atmosphere: To a dry round-bottom flask or reaction vial containing a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., 2 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 equiv. K₂CO₃).

  • Seal and Purge: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 10:1, to a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C). Monitor the reaction progress by TLC until the starting material is consumed.

Workup and Purification
  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate.

  • Washing: Transfer the mixture to a separatory funnel and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Technical Discussion and Causality

The success of the Suzuki-Miyaura coupling with this compound hinges on carefully chosen reaction conditions to address its specific chemical nature.

  • Catalyst and Ligand Selection: The electron-deficient nature of the boronic acid can make the transmetalation step of the catalytic cycle sluggish. Therefore, the use of electron-rich and sterically bulky phosphine ligands (e.g., those in modern pre-catalysts like XPhos Pd G3) can be advantageous. These ligands promote the oxidative addition and reductive elimination steps and can stabilize the palladium(0) species. For simpler setups, Pd(PPh₃)₄ is a common and effective choice.

  • Choice of Base: The base plays a critical role in activating the boronic acid to form a boronate species, which is more nucleophilic and readily undergoes transmetalation. A moderately strong inorganic base like K₂CO₃ or Na₂CO₃ is often sufficient. In more challenging couplings, a stronger base like Cs₂CO₃ may be required. The choice of base should also consider the functional group tolerance of the substrates.

  • Solvent System: A mixture of an organic solvent and water is common for Suzuki reactions. The water helps to dissolve the inorganic base, while the organic solvent (like dioxane or toluene) solubilizes the organic reactants and catalyst. The solvent must be thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and the unwanted homocoupling of the boronic acid.

  • Temperature: Elevated temperatures (80-110 °C) are typically required to drive the reaction to completion, especially with less reactive coupling partners.

Troubleshooting Common Issues
IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst; Insufficiently degassed solvent; Inappropriate base or solvent.Use a fresh, active catalyst or pre-catalyst. Ensure all solvents are thoroughly degassed. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems.
Homocoupling of Boronic Acid Presence of oxygen; Inefficient transmetalation.Improve degassing technique. Use a more active catalyst system to promote the desired cross-coupling over homocoupling.
Protodeboronation (Loss of Boronic Acid Group) Presence of excess water or protic sources; prolonged reaction times at high temperatures.Use anhydrous solvents if possible, or minimize the amount of water. Monitor the reaction closely and stop it once the starting material is consumed.

Visualizing the Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Weigh Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base Setup 2. Assemble in Flask under Inert Gas (N2/Ar) Reactants->Setup Solvent 3. Add Degassed Solvent Setup->Solvent Heat 4. Heat and Stir (80-110 °C) Solvent->Heat Monitor 5. Monitor by TLC Heat->Monitor Workup 6. Quench, Dilute, & Wash Monitor->Workup Dry 7. Dry & Concentrate Workup->Dry Purify 8. Column Chromatography Dry->Purify Product Purified Product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of a versatile coupling handle, metabolically robust fluorine atoms, and a synthetically malleable formyl group makes it an invaluable tool for the construction of complex, biologically active molecules. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of this and similar multifunctional building blocks in accelerating drug discovery programs is undeniable. The protocols and insights provided herein are intended to empower researchers to effectively leverage the potential of this powerful reagent in their pursuit of the next generation of therapeutics.

Application Note: Strategic Synthesis of Kinase Inhibitors Leveraging 3,5-Difluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of a Fluorinated Building Block

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery.[2][3] The design of these inhibitors requires building blocks that not only enable efficient and modular synthesis but also impart favorable pharmacological properties.

3,5-Difluoro-4-formylphenylboronic acid has emerged as a superior building block in medicinal chemistry for this purpose.[4] Its utility stems from a unique combination of three functional elements on a single, stable scaffold:

  • The Boronic Acid Moiety: This group is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and versatile methods for forming carbon-carbon bonds between aromatic rings.[1][5][6] This allows for the straightforward linkage of the phenyl ring to various heterocyclic cores common in kinase inhibitors.[7]

  • The Ortho-Difluoro Substitution: The two fluorine atoms flanking the boronic acid are not merely passive substituents. Their strong electron-withdrawing nature modulates the electronics of the phenyl ring and can significantly enhance binding affinity to the target kinase through specific hydrogen bonds or favorable dipole interactions within the ATP-binding pocket. Furthermore, fluorine substitution is a well-established strategy to improve metabolic stability and membrane permeability of drug candidates.

  • The Formyl Group: Positioned para to the boronic acid, the aldehyde function serves as a versatile synthetic handle for post-coupling modifications. It allows for the introduction of diverse chemical functionalities through reactions like reductive amination, Wittig reactions, or aldol condensations, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[8][9]

This application note provides a comprehensive guide to the strategic use of this compound in the synthesis of kinase inhibitors, detailing field-proven protocols and the scientific rationale behind key experimental choices.

Pharmacophore and Mechanistic Considerations

A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target.[10][11] The structure of this compound provides several key features that are commonly found in potent kinase inhibitors.

  • Aromatic/Hydrophobic Core: The central phenyl ring serves as a scaffold that can engage in hydrophobic interactions or π-stacking with residues in the kinase hinge region or the hydrophobic pocket adjacent to the ATP-binding site.[12]

  • Hydrogen Bond Acceptors: The fluorine atoms can act as weak hydrogen bond acceptors, forming critical interactions with backbone amide protons in the kinase hinge region, a common binding motif for Type I kinase inhibitors.

  • Vector for Further Elaboration: The formyl group provides a defined vector for introducing additional pharmacophoric elements, such as hydrogen bond donors/acceptors or charged groups, which can interact with the solvent-exposed region of the kinase domain.

G cluster_0 This compound cluster_1 Kinase ATP Pocket Features Core Aromatic Ring (Hydrophobic Interaction / π-stacking) Hydrophobic Hydrophobic Pocket Core->Hydrophobic Interaction F1 Fluorine (H-Bond Acceptor, Metabolic Stability) Hinge Hinge Region (Backbone Amides) F1->Hinge H-Bond F2 Fluorine (H-Bond Acceptor, Metabolic Stability) F2->Hinge H-Bond Formyl Formyl Group (Synthetic Handle for Solvent-Front Moieties) Solvent Solvent-Exposed Region Formyl->Solvent Extension Vector Boronic Boronic Acid (Suzuki Coupling Handle) G Start Reactants: - Heteroaryl Halide (Ar-X) - this compound Setup Assemble glassware under inert atmosphere (N2 or Ar) Start->Setup Add Add reactants, base (e.g., Na2CO3), and solvent (e.g., Dioxane/H2O) Setup->Add Degas Degas mixture (sparge with N2) Add->Degas Catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) Degas->Catalyst React Heat reaction mixture (e.g., 90-110 °C) Monitor by TLC/LC-MS Catalyst->React Workup Cool, dilute with EtOAc, wash with H2O and brine React->Workup Purify Dry (Na2SO4), concentrate, and purify via column chromatography Workup->Purify Product Isolated Biaryl Product Purify->Product

References

application of 3,5-Difluoro-4-formylphenylboronic acid in glucose sensor development

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Advanced Glucose Sensing with 3,5-Difluoro-4-formylphenylboronic Acid: A Modular Platform for High-Performance Biosensor Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the pKₐ Challenge in Physiological Glucose Sensing

The development of continuous, real-time glucose monitoring systems is a cornerstone of modern diabetes management and biomedical research. Fluorescent sensors based on phenylboronic acid (PBA) have emerged as a highly promising class of synthetic receptors due to their unique ability to form reversible covalent bonds with the cis-diol functionalities of sugars like glucose. However, a fundamental limitation of simple PBA scaffolds is their high acid dissociation constant (pKₐ), typically around 9. This high pKₐ means that at physiological pH (~7.4), the boronic acid exists predominantly in its neutral, trigonal form, which has a low affinity for diols. For effective binding, the boron center must be in its anionic, tetrahedral configuration.

This application note details the strategic use of This compound as a superior building block for fluorescent glucose sensors designed to operate effectively at physiological pH. The electron-withdrawing nature of the two fluorine atoms is critical for lowering the pKₐ of the boronic acid, thereby increasing the population of the glucose-receptive tetrahedral form at pH 7.4. Furthermore, the formyl (aldehyde) group at the para-position provides a versatile chemical handle for straightforward conjugation to a wide array of fluorescent reporters, enabling the modular construction of ratiometric and intensity-based sensors.

This guide provides the scientific rationale, detailed synthesis protocols, characterization methods, and glucose-sensing assay procedures for developing a model sensor using this advanced PBA derivative.

Part 1: The Scientific Foundation & Mechanism of Action

The Role of Fluorination in pKₐ Modulation

The key to effective glucose binding at neutral pH is to lower the boronic acid's pKₐ to a value closer to 7.4. This is achieved by introducing strong electron-withdrawing groups to the phenyl ring, which stabilizes the anionic tetrahedral boronate state. The fluorine atoms at the 3 and 5 positions of this compound exert a powerful inductive effect, withdrawing electron density from the aromatic ring and, consequently, from the boron atom. This enhanced Lewis acidity facilitates the ionization of the boronic acid at a lower pH, dramatically increasing its affinity for glucose under physiological conditions.

The Formyl Group: A Gateway for Fluorophore Conjugation

The aldehyde functionality (–CHO) is an exceptionally useful reactive handle for bioconjugation. It can readily react with primary amines on a fluorophore molecule via reductive amination or Schiff base formation to create a stable linkage. This modularity allows researchers to:

  • Select fluorophores with desired photophysical properties (e.g., long-wavelength emission, high quantum yield).

  • Incorporate environmentally sensitive dyes that change their fluorescence properties upon glucose binding.

  • Develop Förster Resonance Energy Transfer (FRET) based sensors by linking the boronic acid to one member of a FRET pair.

Signaling Mechanism: Photoinduced Electron Transfer (PeT)

A common signaling mechanism for this class of sensors is Photoinduced Electron Transfer (PeT). In the absence of glucose, the lone pair of electrons on the nitrogen atom of the linker can quench the fluorescence of the nearby fluorophore upon excitation. When glucose binds to the boronic acid, the boron center transitions from a neutral trigonal-planar to an anionic tetrahedral geometry. This change increases the electron density on the boron atom, which in turn reduces the electron-donating ability of the adjacent amine. This disruption of the PeT process "turns on" the fluorescence, leading to a measurable signal directly proportional to the glucose concentration.

G cluster_0 Low Glucose (Fluorescence OFF) cluster_1 High Glucose (Fluorescence ON) FreeSensor Sensor (Fluorophore-Linker-PBA) ExcitedState_OFF Excited State* (Non-Radiative Decay) FreeSensor->ExcitedState_OFF Light (Excitation) BoundSensor Glucose-Bound Sensor (Tetrahedral Boronate) FreeSensor->BoundSensor + Glucose PeT Photoinduced Electron Transfer (PeT) ExcitedState_OFF->PeT Quenching GroundState_OFF Ground State PeT->GroundState_OFF Fluorescence OFF BoundSensor->FreeSensor - Glucose ExcitedState_ON Excited State* (Radiative Decay) BoundSensor->ExcitedState_ON Light (Excitation) Fluorescence Fluorescence Signal ExcitedState_ON->Fluorescence Photon Emission GroundState_ON Ground State Fluorescence->GroundState_ON Fluorescence ON Glucose Glucose

Figure 1: Signaling mechanism of a PeT-based boronic acid sensor. Glucose binding inhibits the PeT quenching pathway, resulting in fluorescence emission.

Part 2: Synthesis Protocol: Naphthalimide-Based Glucose Sensor

This protocol describes the synthesis of a model glucose sensor by conjugating this compound with a commercially available amino-functionalized naphthalimide fluorophore.

Materials and Reagents
  • This compound (PBA-CHO)

  • 4-Amino-1,8-naphthalimide (or similar amino-fluorophore)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Synthetic Workflow

G PBA 3,5-Difluoro-4-formyl- phenylboronic acid Reaction Step 1: Reductive Amination (DCM/MeOH, STAB) Room Temp, 12h PBA->Reaction Fluorophore Amino-Functionalized Fluorophore Fluorophore->Reaction Crude Crude Product Mixture Reaction->Crude Purification Step 2: Purification (Silica Gel Column Chromatography) Crude->Purification FinalSensor Final Sensor Probe Purification->FinalSensor

Figure 2: Synthetic workflow for the conjugation of the boronic acid and fluorophore via reductive amination.

Step-by-Step Procedure
  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the amino-functionalized fluorophore (1.05 eq) in anhydrous DCM.

    • Rationale: Using a slight excess of the amine helps drive the initial Schiff base formation to completion. DCM is a good non-protic solvent for this step.

  • Schiff Base Formation: Add a few drops of TFA to catalyze the reaction. Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours.

    • Rationale: The acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reduction: Add anhydrous MeOH to the mixture, followed by the slow, portion-wise addition of sodium triacetoxyborohydride (STAB, 1.5 eq).

    • Rationale: STAB is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion to a stable secondary amine without reducing the aldehyde starting material. Methanol helps with solubility.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching: Once the reaction is complete, carefully quench it by adding a saturated solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate) to isolate the final sensor probe.

Part 3: Characterization and Validation

It is critical to confirm the identity and purity of the synthesized sensor before performing functional assays.

  • ¹H and ¹⁹F NMR Spectroscopy: Confirm the covalent linkage and the presence of all expected protons and fluorine atoms. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new methylene proton signal are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Use high-resolution mass spectrometry (e.g., ESI-TOF) to confirm the exact mass of the synthesized probe, matching the calculated molecular weight.

  • UV-Visible and Fluorescence Spectroscopy: Record the absorption and emission spectra of the probe in a relevant buffer (e.g., PBS, pH 7.4). Determine the excitation and emission maxima (λ_ex, λ_em) and the molar absorptivity.

Part 4: Glucose Sensing Assay Protocol

This protocol outlines the procedure for evaluating the sensor's response to glucose.

Reagents and Buffers
  • Synthesized sensor probe stock solution (e.g., 1 mM in DMSO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Glucose stock solution (e.g., 1 M in PBS).

  • Stock solutions of interfering analytes (e.g., fructose, galactose, lactate, ascorbic acid) in PBS.

Glucose Titration Experiment
  • Preparation: Prepare a series of vials or a 96-well plate. In each well, add the required volume of PBS (pH 7.4) and sensor stock solution to achieve a final sensor concentration of 10 µM.

  • Titration: Add increasing concentrations of glucose to each well, ranging from physiologically relevant levels (e.g., 0 mM to 30 mM). Ensure the total volume in each well is constant.

  • Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the binding equilibrium to be reached.

  • Measurement: Measure the fluorescence intensity of each sample using a plate reader or fluorometer. Use the predetermined λ_ex and record the emission spectrum or the intensity at λ_em.

  • Data Analysis: Plot the fluorescence intensity (F) or the change in fluorescence (F/F₀, where F₀ is the intensity without glucose) as a function of glucose concentration. Fit the data to a binding isotherm (e.g., Hill equation) to determine the dissociation constant (Kₐ).

Selectivity Assay
  • Procedure: Prepare samples containing the sensor (10 µM in PBS, pH 7.4) and a high physiological concentration of potential interfering analytes (e.g., fructose, galactose, lactate, ascorbic acid). For comparison, prepare a sample with a relevant concentration of glucose (e.g., 10 mM).

  • Measurement: Measure the fluorescence response for each sample.

  • Analysis: Compare the fluorescence enhancement caused by interferents to that caused by glucose to determine the sensor's selectivity.

Expected Performance Data

The following table summarizes typical performance metrics for a well-designed sensor based on this scaffold.

ParameterTypical ValueRationale / Significance
Operating pH 7.4Essential for applications in physiological media.
Kₐ for Glucose 5-15 mMThe binding affinity should be in the physiological range of glucose fluctuations (3-30 mM).
Dynamic Range (F_max/F_min) > 3-foldA larger change in fluorescence provides a better signal-to-noise ratio.
Response Time < 5 minutesRapid equilibration is necessary for real-time monitoring.
Selectivity (Glucose vs. Fructose) > 3:1High selectivity against other sugars and common biological anions is critical for accuracy.

Part 5: Troubleshooting and Key Considerations

  • pH Sensitivity: The sensor's response is inherently pH-dependent. All experiments must be performed in a well-buffered solution. Calibrations should be performed if the sample's pH is expected to vary.

  • Ionic Strength: High salt concentrations can sometimes affect the pKₐ of the boronic acid. Maintain consistent ionic strength across all experiments.

  • Photostability: Evaluate the photostability of the chosen fluorophore under prolonged light exposure to ensure signal stability during long-term measurements.

  • Solubility: The final sensor conjugate may have limited aqueous solubility. Using a small percentage of a co-solvent like DMSO or methanol can help, but its effect on the binding assay should be validated.

The Versatile Virtuoso: 3,5-Difluoro-4-formylphenylboronic Acid as a Premier Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorine in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and functional organic materials. Among the vast arsenal of synthetic tools, the strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful strategy to modulate a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to a surge in the development of fluorinated building blocks that can be readily incorporated into complex molecular architectures.

3,5-Difluoro-4-formylphenylboronic acid stands out as a particularly valuable and versatile reagent in this context. This trifunctional building block offers a unique combination of reactive sites: a boronic acid moiety for facile carbon-carbon bond formation via cross-coupling reactions, a formyl group that can participate in a wide range of condensation and cyclization reactions, and a difluorinated phenyl ring that imparts the desirable properties of fluorine to the target molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed protocols for the synthesis of diverse and medicinally relevant heterocyclic compounds.

Core Applications and Synthetic Strategies

The unique arrangement of functional groups in this compound allows for its participation in a variety of powerful synthetic transformations. This section will delve into some of the key reactions where this building block shines, providing both the mechanistic rationale and detailed experimental protocols.

Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Heterocycles

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryl compounds. The boronic acid functionality of our title compound makes it an excellent substrate for this palladium-catalyzed reaction. The electron-withdrawing nature of the two fluorine atoms and the formyl group can influence the reactivity of the boronic acid, sometimes requiring specific catalyst systems for optimal performance.

A particularly relevant application is the synthesis of substituted pyrimidines, a core scaffold in many kinase inhibitors.

Protocol 1: Synthesis of 4-Amino-6-(3,5-difluoro-4-formylphenyl)pyrimidine

This protocol details the Suzuki-Miyaura coupling of this compound with a chloropyrimidine, a common strategy in the synthesis of kinase inhibitor libraries.

Experimental Workflow:

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 mmol), 4-amino-6-chloropyrimidine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), P(t-Bu)₃ (0.08 mmol), and spray-dried potassium fluoride (KF) (3.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add degassed tetrahydrofuran (THF, 10 mL).

  • Reaction: Stir the mixture at 50 °C overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-amino-6-(3,5-difluoro-4-formylphenyl)pyrimidine.

Reactant/ProductMolecular WeightMolar RatioPurity
This compound185.92 g/mol 1.2>95%
4-Amino-6-chloropyrimidine129.55 g/mol 1.0>98%
Expected Product 277.22 g/mol ->95%

Table 1: Reagent specifications for Suzuki-Miyaura coupling.

Pictet-Spengler Reaction: Constructing Fluorinated β-Carbolines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a privileged scaffold in natural products and medicinal chemistry. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. The formyl group of this compound serves as the aldehyde component in this transformation.

Protocol 2: Synthesis of 1-(3,5-Difluoro-4-formylphenyl)-1,2,3,4-tetrahydro-β-carboline

This protocol outlines the synthesis of a novel fluorinated tetrahydro-β-carboline derivative.

Reaction Mechanism:

Caption: Pictet-Spengler Reaction Mechanism.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 mmol) and this compound (1.1 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 5 mL).

  • Reaction: Reflux the mixture for 8-12 hours. The use of HFIP as both a solvent and a catalyst often promotes the reaction efficiently.[1] Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the HFIP by distillation under reduced pressure.

  • Purification: The residue can often be used directly in the next step or purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure tetrahydro-β-carboline product.

Reactant/ProductMolecular WeightMolar RatioPurity
Tryptamine160.22 g/mol 1.0>98%
This compound185.92 g/mol 1.1>95%
Expected Product 328.33 g/mol ->95%

Table 2: Reagent specifications for the Pictet-Spengler reaction.

Multicomponent Reactions (MCRs): Efficient Assembly of Complex Heterocycles

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains the structural elements of all starting materials, are highly valued for their efficiency and atom economy. The formyl group of this compound makes it an ideal candidate for MCRs, such as the Biginelli reaction for the synthesis of dihydropyrimidinones.

Protocol 3: Biginelli Reaction for the Synthesis of a Fluorinated Dihydropyrimidinone

This protocol describes a one-pot synthesis of a dihydropyrimidinone derivative bearing the 3,5-difluoro-4-formylphenyl moiety.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 mmol) or a Lewis acid (e.g., SnCl₂·2H₂O, 0.2 mmol) in ethanol (10 mL).[2]

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Reactant/ProductMolecular WeightMolar RatioPurity
This compound185.92 g/mol 1.0>95%
Ethyl Acetoacetate130.14 g/mol 1.0>99%
Urea60.06 g/mol 1.5>99%
Expected Product 378.31 g/mol ->95%

Table 3: Reagent specifications for the Biginelli reaction.

Friedländer Annulation: A Direct Route to Fluorinated Quinolines

The Friedländer synthesis is a classic and straightforward method for constructing quinoline rings. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. While our building block is not a 2-aminoaryl aldehyde, its formyl group can react with a suitable 2-aminoaryl ketone in a Friedländer-type condensation.

Protocol 4: Synthesis of a 2-(3,5-Difluorophenyl)-quinoline Derivative

This protocol outlines a potential pathway to a fluorinated quinoline, where the boronic acid group might be cleaved under the reaction conditions or remain intact depending on the specific conditions used. For this protocol, we will assume the boronic acid is cleaved.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube, combine 2'-aminoacetophenone (1.0 mmol), this compound (1.2 mmol), and a catalyst such as iodine (0.2 mmol) or p-toluenesulfonic acid (0.2 mmol). The reaction can often be performed under solvent-free conditions.[3]

  • Reaction: Heat the mixture at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dissolve the residue in dichloromethane or ethyl acetate. Wash with a saturated solution of sodium thiosulfate (if iodine is used) and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired quinoline.

Benzimidazole Synthesis: A Cornerstone of Medicinal Chemistry

Benzimidazoles are a vital class of heterocyclic compounds with a wide range of biological activities. They are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde. The formyl group of our building block is perfectly suited for this transformation.

Protocol 5: Synthesis of 2-(3,5-Difluoro-4-formylphenyl)-1H-benzimidazole

This protocol describes the direct synthesis of a fluorinated benzimidazole derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL).

  • Reaction: Add a catalytic amount of an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅, 0.2 mmol). Reflux the mixture for 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Conclusion: A Building Block of Strategic Importance

This compound is a powerful and versatile building block that provides a gateway to a diverse array of fluorinated heterocyclic compounds. Its trifunctional nature allows for its participation in a multitude of high-value chemical transformations, including Suzuki-Miyaura cross-couplings, Pictet-Spengler reactions, multicomponent reactions, Friedländer annulations, and benzimidazole syntheses. The protocols outlined in this application note serve as a practical guide for researchers to harness the full potential of this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new pharmaceuticals and advanced materials.

References

Application Notes and Protocols: Strategic Base Selection for Cross-Coupling Reactions Involving 3,5-Difluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the strategic selection of bases in palladium-catalyzed cross-coupling reactions, with a specific focus on the challenging substrate, 3,5-Difluoro-4-formylphenylboronic acid. The inherent electronic deficiencies and potential for side reactions associated with this molecule necessitate a nuanced approach to reaction optimization. This document elucidates the critical interplay between the pKa of the boronic acid, the strength and nature of the base, and the reaction conditions to mitigate protodeboronation and aldehyde-related side reactions. Detailed protocols for Suzuki-Miyaura and Sonogashira couplings are presented, alongside data-driven recommendations and troubleshooting strategies to empower researchers in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in medicinal chemistry and materials science due to the prevalence of the difluorophenyl motif in bioactive compounds and functional materials. However, its structure presents a unique confluence of challenges in cross-coupling reactions:

  • Increased Acidity and Propensity for Protodeboronation: The two electron-withdrawing fluorine atoms and the ortho-formyl group significantly increase the Lewis acidity of the boronic acid. This heightened acidity, while potentially beneficial for transmetalation, also renders the C-B bond more susceptible to cleavage by nucleophiles or protic species, a process known as protodeboronation.[1] This undesired side reaction leads to the formation of 3,5-difluorobenzaldehyde and a reduction in the yield of the desired coupled product.

  • Reactivity of the Formyl Group: The aldehyde functionality is sensitive to certain basic conditions and can undergo undesired side reactions, such as aldol condensation, Cannizzaro reactions, or reduction to an alcohol, particularly at elevated temperatures.[2]

  • Steric Hindrance: The ortho-formyl group can introduce steric hindrance around the boronic acid moiety, potentially slowing down the rate of transmetalation in the catalytic cycle.[3]

A judicious choice of base is therefore paramount to navigate these challenges, ensuring the efficient formation of the desired carbon-carbon bond while preserving the integrity of the formyl group and minimizing protodeboronation.

The Central Role of the Base in the Catalytic Cycle

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the primary role of the base is to activate the boronic acid.[4] This activation is generally understood to proceed via the "boronate pathway," where the base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex (boronate). This increased nucleophilicity of the organic group on the boron facilitates the crucial transmetalation step with the palladium(II) complex.[5]

Suzuki_Catalytic_Cycle cluster_boronic_acid Boronic Acid Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex R¹-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_diaryl R¹-Pd(II)L_n-R² transmetalation->pdi_diaryl reductive_elimination Reductive Elimination pdi_diaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base (e.g., OH⁻) boronate->transmetalation Boronate Transfer

Figure 1: Simplified Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid to form the boronate "ate" complex, which is crucial for the transmetalation step.

Strategic Framework for Base Selection

A systematic approach to selecting the optimal base involves considering the interplay of several key factors.

pKa Matching: The "Goldilocks" Principle

The relative acidity of the boronic acid and the conjugate acid of the base is a critical determinant of reaction success.

  • Base Selection Criterion: The chosen base should be strong enough to deprotonate the boronic acid to form the reactive boronate species, but not so strong as to promote significant protodeboronation or side reactions with the aldehyde. A general guideline is to select a base whose conjugate acid has a pKa 2-4 units higher than the pKa of the boronic acid.

Base_Selection_Logic start Start: Select Base pka_boronic pKa of Boronic Acid (Estimated: 6.5 - 7.5) start->pka_boronic pka_base pKa of Base's Conjugate Acid start->pka_base decision Is pKa(Base H⁺) > pKa(Boronic Acid)? pka_boronic->decision pka_base->decision too_weak Result: Inefficient Boronate Formation decision->too_weak No decision2 Is Base Overly Strong? (e.g., Hydroxides) decision->decision2 Yes just_right Optimal Range: Moderate Bases (Carbonates, Phosphates) decision2->just_right No too_strong Result: Increased Risk of Protodeboronation & Aldehyde Side Reactions decision2->too_strong Yes Protection_Strategy start Starting Material (3,5-Difluoro-4-formyl -phenylboronic acid) protection Protection start->protection Ethylene glycol, cat. acid protected Protected Boronic Acid (Acetal) protection->protected coupling Suzuki or Sonogashira Coupling protected->coupling Base, Pd catalyst, Coupling Partner coupled_protected Coupled Product (Protected) coupling->coupled_protected deprotection Deprotection (Acidic Hydrolysis) coupled_protected->deprotection final_product Final Product deprotection->final_product

References

Application Notes and Protocols: Solvent Effects on the Reactivity of 3,5-Difluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of 3,5-Difluoro-4-formylphenylboronic Acid

This compound is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its structure is characterized by a phenylboronic acid moiety flanked by two fluorine atoms and a formyl group, all of which impart distinct electronic properties that govern its reactivity. The electron-withdrawing nature of the fluorine atoms and the formyl group significantly influences the acidity of the boronic acid and its performance in various chemical transformations.[1][2] Understanding the interplay between this unique electronic profile and the choice of solvent is paramount to optimizing reaction outcomes, achieving desired chemoselectivity, and ensuring reproducibility.

This guide provides an in-depth analysis of solvent effects on the reactivity of this compound in three key transformations: Suzuki-Miyaura cross-coupling, Chan-Lam N-arylation, and the chemoselective reduction of the formyl group. By elucidating the causality behind experimental choices, we aim to equip researchers with the knowledge to harness the full synthetic potential of this valuable reagent.

I. Solvent Effects in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the performance of this compound in this reaction is highly sensitive to the solvent system.[3][4] The choice of solvent can dramatically influence reaction rates, yields, and even the stability of the catalyst and reagents.

Causality of Solvent Selection:

The catalytic cycle of the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.[3] Solvents play a crucial role in each of these steps:

  • Polar Aprotic Solvents (e.g., DMF, Dioxane, THF): These solvents are generally effective for Suzuki-Miyaura couplings.[4] Their polarity aids in the dissolution of the palladium catalyst, the boronic acid, and the base. For electron-deficient boronic acids like this compound, polar solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction.[5] However, coordinating solvents like DMF can sometimes compete with the phosphine ligands for binding to the palladium center, which may have a detrimental effect on the catalytic activity.

  • Protic Solvents (e.g., Water, Alcohols): Often used as co-solvents with polar aprotic solvents, protic solvents can influence the reaction in several ways. Water can aid in the dissolution of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and facilitate the transmetalation step by promoting the formation of the active boronate species.[4] However, excess water can lead to competitive protodeboronation of the boronic acid, reducing the overall yield.

  • Nonpolar Solvents (e.g., Toluene): While less common for electron-deficient boronic acids, toluene can be a suitable solvent, particularly at higher temperatures.[6] Its non-coordinating nature can be advantageous in preventing ligand displacement from the palladium catalyst.

Data Presentation: Solvent Screening for Suzuki-Miyaura Coupling

The following table summarizes typical yields for the Suzuki-Miyaura coupling of an aryl halide with phenylboronic acids bearing electron-withdrawing groups in various solvent systems. This data provides a comparative benchmark for what can be expected with this compound.

Phenylboronic Acid DerivativeAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Formylphenylboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801285[1]
3,4-Difluorophenylboronic acid5-Bromosalicylic acidPdCl₂K₂CO₃DMF/H₂O751.798[7]
4-Fluorophenylboronic acid1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1103>95[7]
Phenylboronic acidBromobenzenePd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1001694[8]

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields with this compound may vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of Dioxane (8 mL) and Water (2 mL).

  • Reaction: Stir the mixture vigorously and heat to 90 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Aryl Halide - Palladium Catalyst - Base solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent heat Heat and Stir (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product product purify->product Isolated Product

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

II. Solvent Influence on Chan-Lam N-Arylation

The Chan-Lam coupling provides an efficient, copper-catalyzed route to form C-N bonds, offering a valuable alternative to palladium-catalyzed methods.[9][10] This reaction is particularly sensitive to the choice of solvent, which can impact the solubility of the copper catalyst and the reactivity of the nucleophile.

Causality of Solvent Selection:
  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are often the solvents of choice for Chan-Lam couplings.[11][12] They effectively solubilize the copper salts (e.g., Cu(OAc)₂) and the boronic acid. The protic nature of the solvent can also participate in the protonolysis of the copper-boron intermediate, a key step in the catalytic cycle. For the N-arylation of imidazoles, methanol has been shown to provide excellent yields.[13][14]

  • Aprotic Solvents (e.g., Dichloromethane, THF): While less common, aprotic solvents can be employed.[12] Dichloromethane (DCM) is a frequent choice. The absence of a protic solvent can sometimes minimize side reactions. However, the solubility of the copper catalyst and the base can be a limiting factor in these solvents. In some cases, less polar solvents like CH₂Cl₂ and THF have resulted in poor yields.[12][15]

Data Presentation: Solvent Screening for Chan-Lam N-Arylation

The following table illustrates the effect of different solvents on the Chan-Lam N-arylation of imidazole with phenylboronic acid, providing a useful reference for reactions with this compound.

NucleophileArylboronic AcidCatalystBaseSolventYield (%)Reference
ImidazolePhenylboronic acidFe₃O₄@Cu-apatiteK₂CO₃H₂O65[13]
ImidazolePhenylboronic acidFe₃O₄@Cu-apatiteK₂CO₃EtOH87[13]
ImidazolePhenylboronic acidFe₃O₄@Cu-apatiteK₂CO₃MeOH 97 [13]
2-NitroimidazolePhenylboronic acidCu(OTf)₂K₂CO₃MeOHGood[11]
2-NitroimidazolePhenylboronic acidCu(OTf)₂K₂CO₃DMF, DMSO, H₂O, ACNNo Product[11]

Note: This data highlights the significant impact of solvent choice on the Chan-Lam coupling, with methanol often being the optimal solvent.

Experimental Protocol: Chan-Lam N-Arylation of Imidazole with this compound
  • Reaction Setup: In a round-bottom flask open to the air, add this compound (1.5 mmol), imidazole (1.0 mmol), Cu(OAc)₂ (0.1 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add methanol (10 mL).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite and wash with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualization: Chan-Lam N-Arylation Mechanism

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle CuII Cu(II) Catalyst Transmetalation Transmetalation CuII->Transmetalation + Ar-B(OH)₂ BoronicAcid Ar-B(OH)₂ (this compound) BoronicAcid->Transmetalation Nucleophile Nu-H (e.g., Imidazole) Coordination Nucleophile Coordination Nucleophile->Coordination Product Ar-Nu (N-arylated Imidazole) CuI Cu(I) CuI->CuII Oxidation (Air) Transmetalation->Coordination Ar-Cu(II) intermediate ReductiveElimination Reductive Elimination Coordination->ReductiveElimination + Nu-H ReductiveElimination->Product ReductiveElimination->CuI Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification dissolve Dissolve Boronic Acid in Anhydrous THF cool Cool to 0 °C dissolve->cool add_reagent Slowly Add NaBH₄ Solution cool->add_reagent stir Stir at 0 °C add_reagent->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate & Purify extract->purify product product purify->product Reduced Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 3,5-Difluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Suzuki-Miyaura cross-coupling of 3,5-Difluoro-4-formylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Given its unique electronic properties, this substrate presents specific challenges that require careful optimization to achieve high yields and purity. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common inquiries regarding the use of this compound in Suzuki-Miyaura couplings.

Q1: What are the primary challenges associated with the Suzuki coupling of this compound?

The primary challenges stem from the electronic nature of the molecule. The two electron-withdrawing fluorine atoms and the formyl group significantly decrease the electron density of the aromatic ring. This has two main consequences for the Suzuki reaction:

  • Slower Transmetalation: The transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to the palladium center, is often the rate-determining step.[1] The electron-deficient nature of this boronic acid makes the ipso-carbon less nucleophilic, potentially slowing this transfer.

  • Increased Susceptibility to Protodeboronation: Electron-deficient arylboronic acids are particularly prone to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohol) to yield 3,5-difluorobenzaldehyde.[2][3][4] This is often accelerated by strong bases and high temperatures.[1][3]

Q2: How does the Suzuki catalytic cycle work, and where can problems arise with this specific substrate?

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] With this compound, the transmetalation step is the most common bottleneck. The base plays a critical role by activating the boronic acid to form a more nucleophilic "ate" complex (boronate), which is necessary for the transfer to the palladium complex to occur.[6][7] If the base is too weak or conditions are not optimal, this step will be inefficient, leading to low yields.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Trans->Product ArylHalide Ar-X ArylHalide->Pd0 BoronicAcid Ar'-B(OH)₂ BoronicAcid->OxAdd Base Base (e.g., K₃PO₄) Base->OxAdd caption Fig 1. Suzuki-Miyaura Catalytic Cycle. The transmetalation step (red) is often the bottleneck for electron-deficient boronic acids.

Fig 1. Suzuki-Miyaura Catalytic Cycle. The transmetalation step (red) is often the bottleneck for electron-deficient boronic acids.

Q3: Can the aldehyde functional group on the boronic acid cause side reactions?

While the aldehyde is a reactive functional group, it is generally well-tolerated under most Suzuki-Miyaura conditions.[8] The reaction environment is typically not reducing or strongly oxidizing. However, under very harsh basic conditions or with certain palladium-ligand combinations, side reactions such as Cannizzaro-type disproportionation or condensation reactions could theoretically occur, though this is rare. The primary concern remains the electronic effect of the aldehyde on the boronic acid's reactivity and stability.

Section 2: Troubleshooting Guide

This section is formatted to directly address common experimental failures and provide a logical, step-by-step approach to resolving them.

Troubleshooting_Workflow start Problem: Low Yield / No Reaction check_reagents 1. Check Reagent Quality - Boronic Acid Purity - Solvent Anhydrous? - Base Fresh? start->check_reagents check_atmosphere 2. Ensure Inert Atmosphere - Degas Solvents Thoroughly? - Purge with Ar/N₂? check_reagents->check_atmosphere catalyst_system 3. Optimize Catalyst System - Using modern ligands? (e.g., XPhos, SPhos) - Using a precatalyst? check_atmosphere->catalyst_system base_solvent 4. Optimize Base & Solvent - Base strong enough? (K₃PO₄, Cs₂CO₃) - Solvent appropriate? (Dioxane/H₂O, Toluene/H₂O) catalyst_system->base_solvent side_products Analyze Side Products (TLC, LC-MS, crude ¹H NMR) base_solvent->side_products homocoupling Homocoupling Observed? (Ar-Ar or Ar'-Ar') side_products->homocoupling Yes protodeboronation Protodeboronation Observed? (Ar'-H) side_products->protodeboronation Yes solve_homocoupling Solution: Improve Degassing (Freeze-Pump-Thaw) homocoupling->solve_homocoupling solve_protodeboronation Solution: - Lower Temperature - Use Milder Base (K₂CO₃) - Use Boronate Ester protodeboronation->solve_protodeboronation

Fig 2. A logical workflow for troubleshooting failed Suzuki coupling reactions.

Problem: My reaction shows low yield or fails completely.

Q: I've set up my reaction with this compound, my aryl halide, and Pd(PPh₃)₄ with Na₂CO₃ in DME/water, but I'm getting less than 10% yield. What should I do?

This is a common outcome when using "classic" Suzuki conditions for a challenging substrate. The combination of an electron-deficient boronic acid and a potentially unreactive aryl halide (e.g., a chloride) requires a more robust catalytic system.[1] Here is a hierarchy of parameters to investigate:

  • Upgrade Your Catalyst System: Tetrakis(triphenylphosphine)palladium(0) is often ineffective for difficult couplings.[1]

    • Ligand Choice: The single most impactful change is often the ligand. Use bulky, electron-rich biaryl phosphine ligands that are known to accelerate both oxidative addition and reductive elimination.[1][9]

      • Recommended Ligands: XPhos, SPhos, RuPhos.

    • Precatalysts: Using a modern palladium precatalyst (e.g., XPhos-Pd-G3) is highly recommended. These are air-stable and efficiently generate the active Pd(0) catalyst in solution, which is crucial for coupling unstable boronic acids where rapid reaction initiation is needed to outcompete decomposition.[3]

  • Re-evaluate Your Base: Sodium carbonate (Na₂CO₃) is often too weak. The base is essential for forming the boronate anion, the active species in transmetalation.[6]

    • Recommended Bases:

      • Potassium Phosphate (K₃PO₄): An excellent, strong, all-purpose base for difficult couplings.[1]

      • Cesium Carbonate (Cs₂CO₃): Often provides superior results, especially with hindered substrates, but is more expensive.[10]

  • Solvent and Temperature:

    • Solvent: Aprotic polar solvents are standard. A mixture of an organic solvent with water is often necessary to dissolve the inorganic base and facilitate boronate formation.

      • Recommended Solvents: 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[10]

    • Temperature: While heating is usually required (80-110 °C), excessive heat can accelerate protodeboronation of your starting material.[1][3] If you suspect decomposition, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period with a more active catalyst system.

Problem: My reaction starts but stalls before completion.

Q: My LC-MS analysis shows the reaction proceeding for the first hour, but then it stops with significant starting material remaining. What's happening?

Reaction stalling is typically due to one of two reasons: catalyst deactivation or depletion of a key reagent through a side reaction.

  • Protodeboronation: This is the most likely culprit. The boronic acid is being consumed by a non-productive pathway, effectively stopping the reaction once its concentration drops too low.[3]

    • Diagnosis: Look for a mass corresponding to 3,5-difluorobenzaldehyde in your crude reaction mixture.

    • Solution:

      • Lower the temperature. Decomposition is often highly temperature-dependent.

      • Use a milder base if possible (e.g., K₂CO₃), though this may also slow the desired reaction.

      • Use a boronate ester: Protecting the boronic acid as a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, can dramatically reduce the rate of protodeboronation.[2][3] These esters slowly hydrolyze under the reaction conditions to release the boronic acid, keeping its instantaneous concentration low and favoring transmetalation over decomposition.

  • Catalyst Deactivation: The active Pd(0) species can aggregate to form inactive palladium black, especially if the ligand concentration is too low or the ligand itself is unstable under the reaction conditions.

    • Diagnosis: You may see a visible black precipitate forming in the reaction flask.

    • Solution: Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1 for monodentate ligands). Using robust ligands like the Buchwald biaryl phosphines can also improve catalyst stability.

Problem: I'm getting my desired product, but it's contaminated with side products.

Q: My main impurity is 3,5-difluorobenzaldehyde (from protodeboronation) and a homocoupled product of my aryl halide. How do I suppress these?

  • To Minimize Protodeboronation: See the solutions for a stalling reaction above. This side reaction is intrinsically linked to the stability of your boronic acid under the chosen conditions.[3][4]

  • To Minimize Homocoupling: Homocoupling of either the boronic acid or the aryl halide is almost always caused by the presence of oxygen.[4]

    • Solution: Rigorous exclusion of oxygen is critical.

      • Degas Your Solvents: Before use, thoroughly degas all solvents (including water) by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[1][10]

      • Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen. Add all reagents under the inert atmosphere.

ProblemProbable Cause(s)Recommended Solutions
Low / No Yield Ineffective catalyst; Weak base; Suboptimal solvent/temp.Use Buchwald ligands (XPhos, SPhos) & Pd precatalyst. Switch to K₃PO₄ or Cs₂CO₃. Use Dioxane/H₂O at 80-100 °C.
Reaction Stalls Protodeboronation of boronic acid; Catalyst deactivation.Lower temperature. Use a boronate ester (MIDA, Bpin). Ensure adequate ligand loading.
Homocoupling Presence of oxygen in the reaction mixture.Rigorously degas all solvents (including water). Perform the entire reaction setup under an inert atmosphere (Ar or N₂).
Protodeboronation Boronic acid instability (high temp, strong base).Lower reaction temperature. Use a milder base (K₂CO₃). Use a more stable boronate ester derivative.[3]

Table 1. Quick Troubleshooting Guide

Section 3: Recommended Protocols

Protocol 1: General Starting Conditions for Optimization

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Reagents & Stoichiometry:

ComponentEquivalentsPurpose
Aryl Bromide1.0Limiting Reagent
This compound1.5Coupling Partner (slight excess)
Pd Precatalyst (e.g., XPhos-Pd-G3)0.02 (2 mol%)Catalyst
Ligand (e.g., XPhos)0.04 (4 mol%)Stabilize & Activate Catalyst
Base (K₃PO₄)2.0 - 3.0Activates Boronic Acid
Solvent (1,4-Dioxane / H₂O)4:1 v/vReaction Medium

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.5 eq), potassium phosphate (K₃PO₄, 2.5 eq), palladium precatalyst (0.02 eq), and ligand (0.04 eq).[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. The final concentration of the limiting reagent should be around 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Conversion to Pinacol Boronate Ester for Enhanced Stability

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a highly effective strategy.

  • Esterification: In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable solvent (e.g., toluene or THF).

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Alternatively, add molecular sieves. The reaction is typically complete within a few hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting pinacol ester can often be used directly in the Suzuki coupling without further purification.

  • Suzuki Coupling: Use the newly formed pinacol ester (1.5 eq) in place of the boronic acid in Protocol 1. The presence of water and base in the Suzuki reaction will facilitate the in-situ hydrolysis required for transmetalation.

References

Technical Support Center: Purification of Products from Reactions with 3,5-Difluoro-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Purifying Electron-Deficient Formyl-Biaryls

3,5-Difluoro-4-formylphenylboronic acid is a valuable reagent in modern organic synthesis, particularly for introducing a difluoro-formylphenyl moiety in Suzuki-Miyaura cross-coupling reactions. The resulting biaryl aldehydes are key intermediates in the development of pharmaceuticals and functional materials. However, the unique electronic properties conferred by the two fluorine atoms and the aldehyde group present specific challenges during product purification.

The electron-withdrawing nature of the substituents can influence reaction rates and byproduct formation, while the polarity of the aldehyde group complicates the separation of the desired product from starting materials and reaction-derived impurities. This guide provides a structured approach to troubleshooting these purification challenges, offering detailed protocols and evidence-based explanations to streamline your workflow and maximize the purity and yield of your target compound.

Troubleshooting and Purification Strategy Selection

Successful purification begins with a careful analysis of the crude reaction mixture. Thin-Layer Chromatography (TLC) is an indispensable tool for diagnosing the composition of your crude product and guiding the selection of an appropriate purification strategy.

A common reaction scenario is the Suzuki-Miyaura coupling of this compound with an aryl halide. Key species to monitor by TLC include:

  • Starting Aryl Halide: Typically less polar than the product.

  • Desired Biaryl Product: Moderately polar due to the formyl group.

  • Unreacted Boronic Acid: Often polar and may streak on silica gel.

  • Homocoupled Boronic Acid Byproduct (Biphenyl): A non-polar impurity.

  • Palladium Catalyst Residues: Can appear as a dark spot at the baseline.

The following decision-making workflow, based on a preliminary TLC analysis, will help you select the most effective purification path.

Purification_Workflow A Crude Reaction Mixture (Post-Workup) B Analyze by TLC (e.g., 20% EtOAc/Hexanes) A->B C Is the product the major spot and well-separated from impurities? B->C Analyze spots K Product contaminated with palladium residues? B->K Check baseline O Is separation from other aldehydes/ketones needed? B->O D Significant unreacted boronic acid present? C->D No F Direct Flash Column Chromatography C->F Yes G Aqueous Base Wash (e.g., 1M Na2CO3) to remove boronic acid D->G Yes J Product contaminated with non-polar homocoupled byproduct? D->J No E Product is a crystalline solid? H Recrystallization E->H Yes I Flash Column Chromatography E->I No M Purified Product F->M G->J H->M I->M J->E No J->H Yes, if product is solid L Filter through Celite® pad or use a scavenger resin K->L Yes L->A Re-evaluate crude N Bisulfite Adduct Formation (For aldehyde-specific separation) N->M O->N Yes

Caption: Purification strategy selection workflow.

Detailed Protocols and Methodologies

Protocol 1: General Work-up and Palladium Removal

Residual palladium catalysts can interfere with subsequent reactions and are often toxic, making their removal critical. A simple filtration is a robust first step.

  • Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Filtration: Prepare a small plug of Celite® (diatomaceous earth) in a Büchner or fritted glass funnel.

  • Elution: Pass the diluted reaction mixture through the Celite® pad. The Celite® will trap insoluble inorganic salts and the majority of the palladium catalyst.

  • Washing: Wash the Celite® pad with additional fresh solvent to ensure all of the product is collected.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can then be subjected to further purification.

  • Scientist's Note: For stubborn, soluble palladium complexes, treatment with activated carbon or the use of specialized scavenger resins (e.g., thiol-based silica) can be highly effective.

Protocol 2: Purification via Bisulfite Adduct Formation

This technique is exceptionally useful for separating aldehydes from non-carbonyl-containing impurities. The aldehyde reversibly reacts with sodium bisulfite to form a water-soluble adduct, which can be separated by extraction.

  • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate) and water. Shake the funnel and separate the layers. The non-aldehyde impurities will remain in the organic layer, while the aldehyde's bisulfite adduct is in the aqueous layer.

  • Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.

  • Regeneration of Aldehyde: Isolate the aqueous layer containing the adduct. Add an equal volume of an organic solvent (e.g., ethyl acetate). While stirring, add a strong base (e.g., 10M NaOH) dropwise until the pH is >12. This reverses the reaction, regenerating the aldehyde.

  • Final Extraction: The regenerated, purified aldehyde will be extracted into the organic layer. Separate the layers, wash the organic phase with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Scientist's Note: This method is highly selective for aldehydes. However, strongly basic conditions during regeneration can cause epimerization if there are α-stereocenters.

Protocol 3: Flash Column Chromatography

For many reaction mixtures, flash column chromatography is the most effective method for achieving high purity. The key is selecting the correct stationary and mobile phases.

  • Stationary Phase: Silica gel is the standard choice for compounds of moderate polarity.

  • Mobile Phase (Eluent): A gradient system of ethyl acetate (EtOAc) in hexanes or petroleum ether is typically effective. The polarity of the formyl-biaryl product requires a moderately polar eluent.

    • Start with a low polarity (e.g., 5% EtOAc/Hexanes) to elute non-polar byproducts like homocoupled boronic acid.

    • Gradually increase the polarity (e.g., to 15-30% EtOAc/Hexanes) to elute the desired product.

    • Unreacted boronic acid and other highly polar impurities will remain on the column.

Table 1: Comparison of Purification Techniques for a Model Suzuki Reaction

Purification MethodTypical PurityTypical RecoveryTime/EffortKey Advantage
Recrystallization >99%60-85%Low (after solvent screening)Scalable, high purity for crystalline solids.
Flash Chromatography 95-99%70-95%MediumVersatile for most mixtures, good separation.
Bisulfite Extraction >98% (for the aldehyde)80-95%MediumHighly selective for aldehydes.

Frequently Asked Questions (FAQs)

Q1: My TLC shows a spot at the baseline that stains black. What is it and how do I remove it? A1: This is very likely residual palladium catalyst. Before concentrating your reaction mixture, pass it through a pad of Celite® as described in Protocol 1. This is highly effective at removing heterogeneous palladium or precipitated palladium black.

Q2: I have a significant amount of unreacted this compound in my crude product. How can I easily remove it? A2: Boronic acids are acidic and can be removed with a basic wash. During your aqueous work-up, extract the organic layer with a 1M solution of sodium carbonate (Na₂CO₃) or a dilute solution of sodium hydroxide (NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which will partition into the aqueous layer.

Q3: My main byproduct is non-polar and runs very high on the TLC plate. What is it? A3: This is almost certainly the homocoupled dimer of your boronic acid, a common byproduct in Suzuki-Miyaura reactions. It is much less polar than your formyl-containing product and can be easily separated by silica gel chromatography. Using a low-polarity eluent at the beginning of your column will flush this byproduct off before your product elutes.

Q4: Can I use recrystallization to purify my product? A4: Yes, if your product is a solid. Recrystallization is an excellent and scalable purification technique that can yield very pure material. You will need to screen for a suitable solvent or solvent system where your product is soluble when hot but sparingly soluble when cold. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.

Q5: The aldehyde seems to be degrading on the silica gel column. What can I do? A5: Aldehydes can sometimes be sensitive to acidic silica gel. If you suspect degradation, you can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in your eluent before packing the column. Alternatively, using basic alumina as the stationary phase can be a good option for purifying aldehydes.

Technical Support Center: 3,5-Difluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3,5-Difluoro-4-formylphenylboronic acid (CAS 870718-11-9). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when using this versatile but sensitive reagent. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

Introduction: The Double-Edged Sword

This compound is a highly valuable building block in modern organic synthesis, particularly for constructing complex biaryl structures via Suzuki-Miyaura cross-coupling reactions.[1] The presence of two electron-withdrawing fluorine atoms and a formyl group significantly modulates the electronic properties of the molecule, making it an attractive component for drug discovery programs. However, these same activating features render the C-B bond susceptible to several competing and often frustrating side reactions. This guide addresses the most prevalent issues in a direct question-and-answer format.

FAQ 1: The Case of the Missing Boron - Protodeboronation

Question: My Suzuki-Miyaura coupling reaction is giving very low yields of the desired product. Upon analyzing the crude reaction mixture, I've isolated a significant amount of 3,5-difluorobenzaldehyde. What is causing this and how can I prevent it?

Answer: You are observing the classic side reaction known as protodeboronation . This is the cleavage of the aryl-boron bond and its replacement with a proton from the solvent or reaction medium.[2] For your specific substrate, the reaction is:

C₇H₅BF₂O₃ + H⁺ → C₇H₄F₂O + B(OH)₃

The electron-withdrawing character of the two fluorine atoms and the ortho-formyl group makes the ipso-carbon atom electron-deficient and thus more susceptible to protonolysis. This process can be catalyzed by acid or, more commonly in Suzuki reactions, by base.[3][4] Under basic aqueous conditions, the boronic acid exists as the more reactive tetrahedral boronate anion [ArB(OH)₃]⁻, which can then be protonated, leading to the cleavage of the C-B bond.[5][6]

Troubleshooting Protodeboronation
ParameterProbable Cause & MechanismRecommended Action
Base Strong bases (e.g., NaOH, KOH) or high concentrations of base can create a high pH environment that accelerates the formation of the unstable boronate anion, promoting rapid protodeboronation.[4][5]Switch to a milder, non-hydroxide base like K₃PO₄, K₂CO₃, or Cs₂CO₃. Use the minimum effective amount of base (typically 2-3 equivalents).
Temperature High reaction temperatures provide the activation energy needed for the C-B bond cleavage, significantly increasing the rate of protodeboronation.Run the reaction at the lowest possible temperature that still allows for efficient catalytic turnover. Screen temperatures from room temperature up to 60-80°C.
Solvent Protic solvents, especially water, are the proton source for this side reaction. High water content can exacerbate the issue.Use anhydrous solvents where possible. If an aqueous co-solvent is necessary for solubility, minimize its percentage. Dioxane/water or Toluene/water mixtures are common, but consider DME or 2-MeTHF.
Reaction Time Prolonged reaction times expose the boronic acid to destabilizing conditions for longer than necessary, leading to cumulative degradation.Monitor the reaction closely by TLC or LC-MS. Work up the reaction as soon as the starting material (aryl halide) is consumed.
Diagram: Competing Pathways

The following diagram illustrates the desired catalytic cycle versus the off-cycle protodeboronation pathway.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Protodeboronation Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X L₂ (Oxidative Addition) Pd0->OxAdd Ar¹-X Transmetal Ar¹-Pd(II)-Ar² L₂ (Transmetalation) OxAdd->Transmetal Ar²-B(OH)₂ Base RedElim Ar¹-Ar² (Reductive Elimination) Transmetal->RedElim Ar2BOH3 [Ar²-B(OH)₃]⁻ (Boronate Anion) RedElim->Pd0 Pd(0)L₂ regenerated Ar2BOH2 Ar²-B(OH)₂ (Your Reagent) Ar2BOH2->Ar2BOH3 Base (OH⁻) Ar2H Ar²-H (Byproduct) Ar2BOH3->Ar2H H₂O / H⁺ caption Fig 1. Suzuki Cycle vs. Protodeboronation.

Caption: Fig 1. Suzuki Cycle vs. Protodeboronation.

Protocol: Minimizing Protodeboronation

This protocol is a starting point for optimizing your reaction to favor cross-coupling over protodeboronation.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and a mild base such as finely ground K₃PO₄ (3.0 eq).

    • Scientist's Note: Using a slight excess of the boronic acid can help compensate for minor degradation, but a large excess may lead to other side reactions like homocoupling.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required). For electron-deficient boronic acids, ligands like SPhos or XPhos can be effective.

  • Solvent Addition & Degassing:

    • Add anhydrous solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M concentration).

    • Thoroughly degas the mixture using a minimum of three freeze-pump-thaw cycles. This is critical to prevent oxidative side reactions.

  • Reaction Execution:

    • Heat the reaction to a moderate temperature (e.g., 80°C).

    • Monitor the reaction progress every 1-2 hours via TLC or LC-MS, watching for the consumption of the aryl halide.

  • Work-up:

    • Once the limiting reagent is consumed, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for purification.

FAQ 2: The Unwanted Dimer - Homocoupling

Question: My reaction is contaminated with a significant amount of 2,2',6,6'-tetrafluoro-4,4'-diformylbiphenyl. I've confirmed it's not present in my starting material. What is this byproduct and why is it forming?

Answer: This symmetrical biaryl is the result of homocoupling (also known as oxidative coupling) of your boronic acid. This side reaction involves the coupling of two molecules of the boronic acid to form a dimer.[7] While several mechanisms exist, a common pathway in Suzuki reactions involves the palladium catalyst, particularly in the presence of oxygen.[8][9]

A simplified mechanism involves the formation of a palladium(0) peroxo complex (η²-O₂)PdL₂ from the reaction of the active catalyst with residual oxygen. This complex can react with two molecules of the boronic acid, leading to a reductive elimination that forms the homocoupled product.[8] Electron-deficient arylboronic acids can be particularly prone to this side reaction.[7][10]

Troubleshooting Homocoupling
ParameterProbable Cause & MechanismRecommended Action
Oxygen Residual oxygen in the reaction vessel is a primary culprit, reacting with the Pd(0) catalyst to initiate the homocoupling pathway.[8]Rigorous degassing of the solvent and reaction mixture is essential. Use freeze-pump-thaw cycles or sparge thoroughly with an inert gas (Argon) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.
Catalyst Loading High catalyst loading can sometimes increase the rate of side reactions, including homocoupling.Use the lowest effective catalyst loading (start with 1-2 mol%).
Ligand Choice Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by stabilizing the Pd(0) state and promoting the desired cross-coupling cycle.Consider ligands like SPhos, XPhos, or Buchwald's biarylphosphine ligands, which are known to be effective in challenging Suzuki couplings.[7]
Reaction Order Adding the boronic acid slowly to the reaction mixture can maintain its concentration at a low steady-state, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.Prepare a solution of the boronic acid in the reaction solvent and add it via syringe pump over a period of 1-2 hours to the heated reaction mixture containing the other components.

Diagram: Homocoupling Pathway

G Pd0 Pd(0)L₂ Peroxo (η²-O₂)Pd(0)L₂ (Peroxo Complex) Pd0->Peroxo O₂ (Trace Oxygen) Adduct1 Intermediate Adduct Peroxo->Adduct1 Ar-B(OH)₂ ArPdAr Ar-Pd(II)-Ar L₂ Adduct1->ArPdAr Ar-B(OH)₂ Homocouple Ar-Ar (Homocoupled Product) ArPdAr->Homocouple Reductive Elimination Homocouple->Pd0 Pd(0)L₂ regenerated caption Fig 2. Simplified Pd-Catalyzed Homocoupling.

Caption: Fig 2. Simplified Pd-Catalyzed Homocoupling.

FAQ 3: Reagent Integrity and Handling

Question: I've had a bottle of this compound on the shelf for over a year. Is it still good to use? How should I store it?

Answer: Boronic acids, in their solid state, can dehydrate to form cyclic anhydride trimers known as boroxines .[11] This is a reversible equilibrium that is often driven by the removal of water.

3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

While boroxines are often competent in Suzuki couplings, their formation changes the molecular weight of the reagent. Using the boronic acid monomer's molecular weight for a reagent that is partially or fully a boroxine will result in under-dosing your reaction, leading to incomplete conversion. The presence of two ortho-substituents (F and CHO) on your reagent can influence the rate of boroxine formation.

Protocol: Quality Assessment and Storage
  • Visual Inspection: Check for any change in color or texture. The material should be a white to off-white solid.[1][12]

  • Solubility Check: Boroxines are typically more soluble in non-polar organic solvents than their corresponding boronic acids. A noticeable increase in solubility in a solvent like toluene could suggest boroxine formation.

  • NMR Analysis: The most definitive check is ¹H or ¹¹B NMR. Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). Compare the spectrum to a reference or the initial certificate of analysis. Boroxine formation will alter the chemical shifts of the protons adjacent to the boron group and the B-OH protons.

  • Best Storage Practices:

    • Store the solid in a tightly sealed container in a desiccator or a dry box to minimize moisture absorption.[13][14]

    • For long-term storage, keep it in a refrigerator (2-8°C) under an inert atmosphere.[12][13]

    • Avoid repeated freeze-thaw cycles if you prepare stock solutions. Aliquot solutions and store them cold.[15]

Systematic Troubleshooting Workflow

When a reaction with this compound fails, a logical approach is key. Use the following workflow to diagnose the issue.

G cluster_outcomes cluster_solutions Start Reaction Failure (Low Yield / No Reaction) Analyze Analyze Crude Mixture (LC-MS, ¹H NMR) Start->Analyze Decision1 Identify Main Components Analyze->Decision1 SM_Present Unreacted Starting Material(s) Decision1->SM_Present Aryl Halide or Boronic Acid Remains Protodeboronation Protodeboronation Product (3,5-Difluorobenzaldehyde) Decision1->Protodeboronation Ar-H byproduct found Homocoupling Homocoupling Product (Symmetrical Biaryl) Decision1->Homocoupling Ar-Ar byproduct found Decomposition Complex Mixture / Baseline Decision1->Decomposition Unidentifiable products Sol_SM Check Catalyst Activity Increase Temperature Change Ligand/Base SM_Present->Sol_SM Sol_Proto Use Milder Base (K₃PO₄) Lower Temperature Use Anhydrous Solvent Protodeboronation->Sol_Proto Sol_Homo Rigorously Degas (Freeze-Pump-Thaw) Lower Catalyst Loading Homocoupling->Sol_Homo Sol_Decomp Check Reagent Purity Lower Temperature Confirm Stability Decomposition->Sol_Decomp caption Fig 3. Troubleshooting Workflow.

Caption: Fig 3. Troubleshooting Workflow.

References

dealing with poor solubility of 3,5-Difluoro-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,5-Difluoro-4-formylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the handling and use of this versatile reagent, with a primary focus on its characteristically poor solubility.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Compound

Q1: What are the fundamental properties of this compound?

This compound is a key building block in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to create complex molecular architectures.[1] Its key properties are summarized below.

PropertyValueSource
CAS Number 870718-11-9[2]
Molecular Formula C₇H₅BF₂O₃[2]
Molecular Weight 185.92 g/mol [2]
Appearance Solid, typically off-white or crystalline powder
Melting Point 255-260 °C

This compound is an organoborane, acting as a Lewis acid and capable of forming reversible covalent complexes with molecules containing vicinal diols.[3]

Q2: What is a boroxine, and how does it relate to the solubility of this compound?

A common and often overlooked issue with boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine .[4][5][6] This is a reversible equilibrium process, often driven by heat or storage in a dry environment.[5][7]

Boroxines are significantly less polar and often much less soluble than their corresponding boronic acids, particularly in the polar solvent systems typically used for cross-coupling reactions.[8] If your sample of this compound has been stored for a long time or exposed to heat, it may contain a significant fraction of the corresponding boroxine, leading to unexpected solubility problems.[4][5] The presence of boroxine can complicate analysis and characterization.[9]

boroxine_equilibrium BoronicAcid 3 x this compound (More Soluble) Boroxine Triphenylboroxine Derivative (Less Soluble) BoronicAcid->Boroxine Dehydration (Heat, Storage) Boroxine->BoronicAcid Hydrolysis (Water, Base) Water + 3 H₂O

Caption: Reversible equilibrium between boronic acid and its less soluble boroxine anhydride.

Section 2: Troubleshooting Solubility

Q3: In which common solvents can I dissolve this compound?

The solubility of arylboronic acids is highly variable and depends on the substituents on the phenyl ring.[6] Generally, they exhibit amphiphilic character, with some solubility in both water and polar organic solvents.[9] For this compound, the electron-withdrawing fluorine and formyl groups decrease its solubility in non-polar solvents.

Based on general trends for substituted phenylboronic acids, the following table provides a guide. Note: Experimental verification is crucial.

Solvent ClassExamplesExpected SolubilityRationale & Insights
Ethers Tetrahydrofuran (THF), Dioxane, Diethyl EtherModerate to GoodEthers are often excellent solvents for boronic acids and their subsequent reactions like Suzuki couplings.[10]
Ketones Acetone, 3-PentanoneModeratePhenylboronic acid shows decent solubility in ketones.[11]
Alcohols Methanol, Ethanol, IsopropanolModerate to GoodThe hydroxyl group can hydrogen bond with the boronic acid moiety.
Aprotic Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)GoodThese are powerful solvents, but be cautious as they can be difficult to remove and may interfere with certain reactions.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateWhile some boronic acids have moderate solubility in chloroform, it is not always a primary choice.[10]
Hydrocarbons Hexanes, Toluene, HeptaneVery Low / InsolubleThe polar nature of the boronic acid and the electron-withdrawing groups make it incompatible with non-polar solvents.[11]
Water H₂OLowMost arylboronic acids have low solubility in neutral water.[12] Solubility increases significantly with pH as the boronate anion forms.[8][10]

Q4: My boronic acid isn't dissolving, even in recommended solvents. What steps should I take?

Poor solubility is a frequent challenge. Follow this systematic troubleshooting guide to diagnose and solve the issue.

troubleshooting_flowchart start Start: Poor Solubility Observed check_purity 1. Verify Purity & Source Is the material from a reputable supplier? Is it within its expiry date? start->check_purity suspect_boroxine 2. Suspect Boroxine Formation Has the sample been heated or stored for a long period? check_purity->suspect_boroxine hydrolysis 3. Perform Gentle Hydrolysis (See Protocol Below) Dissolve in THF/Dioxane, add a small amount of water, stir. suspect_boroxine->hydrolysis re_test_solubility 4. Re-test Solubility hydrolysis->re_test_solubility solvent_system 5. Optimize Solvent System Try a co-solvent mixture (e.g., Toluene/Ethanol). Consider a stronger solvent (e.g., DMF). re_test_solubility->solvent_system No success Success: Solubilized re_test_solubility->success Yes use_ester 6. Consider Boronate Ester If solubility remains an issue for the reaction, convert to a more soluble derivative (e.g., pinacol ester). solvent_system->use_ester fail Issue Persists: Consult Advanced Analytics (NMR, HPLC) solvent_system->fail use_ester->success

Caption: Troubleshooting workflow for poor solubility of this compound.

Q5: How do I perform a gentle hydrolysis to reverse boroxine formation?

This protocol aims to convert the less soluble boroxine back into the boronic acid without causing significant degradation.

Experimental Protocol: Reverting Boroxine to Boronic Acid

  • Dissolution: Place the solid boronic acid in a flask and add a suitable organic solvent in which the boronic acid is at least moderately soluble (e.g., THF or Dioxane). Use approximately 10-20 mL of solvent per gram of boronic acid.

  • Hydration: To this suspension, add a small amount of deionized water. A good starting point is 5-10% v/v relative to the organic solvent.

  • Stirring: Stir the mixture vigorously at room temperature for 1-2 hours. In many cases, the solid will gradually dissolve as the boroxine is hydrolyzed back to the more soluble boronic acid.[4]

  • Gentle Warming (Optional): If the solid does not dissolve, you may gently warm the mixture to 30-40°C. Avoid high temperatures, which can drive the equilibrium back towards the boroxine upon solvent removal.

  • Usage: The resulting solution, now containing the free boronic acid, can often be used directly in the subsequent reaction. Ensure that the added water is compatible with your reaction chemistry.

Section 3: Addressing Solubility in Suzuki-Miyaura Coupling

Q6: My Suzuki reaction with this compound is slow or failing. Could solubility be the cause?

Absolutely. For a Suzuki-Miyaura reaction to proceed efficiently, all components—the aryl halide, the boronic acid, and the catalyst—must be in the same phase. Poor solubility of the boronic acid is a primary reason for low yields and failed reactions.[13]

Consequences of Poor Solubility in Suzuki Coupling:

  • Low Reaction Rate: The concentration of the boronic acid in the solution is too low to effectively participate in the transmetalation step of the catalytic cycle.[14]

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive. It is often exacerbated when the desired cross-coupling is slow.[15]

  • Homocoupling: The boronic acid can couple with itself, leading to unwanted symmetrical biaryl byproducts.[15]

Q7: What is the best way to set up a Suzuki reaction to ensure my boronic acid dissolves and reacts effectively?

Optimizing the reaction conditions, particularly the solvent system and base, is critical. Aprotic conditions may be desirable for boronic acids that are sensitive to aqueous bases.[14]

suzuki_workflow cluster_setup Reaction Setup cluster_addition Boronic Acid Addition flask 1. Add Aryl Halide, Pd Catalyst, & Ligand to a dry flask. inert 2. Make Inert (Purge with N₂ or Ar). flask->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O, THF, Toluene/EtOH). inert->solvent base 4. Add Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). solvent->base heat 5. Heat mixture to reaction temperature. base->heat add_ba 6. Add Boronic Acid Add as a solid or as a solution in a small amount of solvent. heat->add_ba monitor 7. Monitor Reaction (TLC, LC-MS). add_ba->monitor

Caption: Recommended workflow for Suzuki-Miyaura coupling with solubility considerations.

Recommended Conditions for Enhancing Solubility:

  • Co-Solvent Systems: A mixture of a non-polar solvent (like Toluene or Dioxane) with a polar co-solvent (like Ethanol or Water) is highly effective. The polar solvent helps dissolve the boronic acid and the inorganic base, facilitating the reaction.

  • Choice of Base: The base plays a crucial role. Aqueous solutions of bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used and help to form the active boronate species, which is more soluble and reactive.[14] For base-sensitive substrates, milder bases like CsF or K₂CO₃ in an organic solvent like DMF can be effective.[13][14]

  • Temperature: Heating the reaction mixture (typically 80-100 °C) increases the solubility of the boronic acid and the overall reaction rate. Add the boronic acid only after the rest of the mixture has reached the target temperature to minimize thermal decomposition.[16]

Q8: Are there derivatives I can use to avoid these solubility issues entirely?

Yes. Converting the boronic acid to a boronate ester , such as a pinacol ester, is a widely used strategy.[17] Boronate esters are significantly more soluble in common organic solvents and are more stable, reducing issues like protodeboronation.[15][18] The pinacol ester can be synthesized from the boronic acid and then used in the Suzuki reaction, where it hydrolyzes in situ under the basic conditions to generate the active boronate species.[19]

Section 4: Purity and Analysis

Q9: How can I confirm the purity of my this compound and check for boroxine?

Standard analytical techniques can be used to assess purity and structure.

Analytical MethodPurpose & What to Look For
¹H NMR Confirm the aromatic proton signals and the aldehyde proton. The B(OH)₂ protons are often broad and may exchange with water in the solvent. The presence of boroxine will result in a different, often more complex, set of aromatic signals compared to the pure boronic acid.
¹¹B NMR This is a highly effective technique for distinguishing between boronic acids and boroxines. Boronic acids typically show a broad signal around 28-30 ppm, while boroxines appear further downfield, around 32-34 ppm.
¹⁹F NMR Provides a clean signal for the two equivalent fluorine atoms, useful for confirming the structure and identifying fluorine-containing impurities.
HPLC / LC-MS An excellent method for assessing purity.[20][21] A pure boronic acid should show a single major peak. Boroxines, if present, may appear as a separate, less polar peak. This technique is also ideal for monitoring reaction progress.[21]
Melting Point A sharp melting point close to the literature value (255-260 °C) indicates high purity. The presence of boroxine or other impurities will typically cause the melting point to be depressed and broaden.[9]

References

Technical Support Center: Work-up Procedures for Reactions Containing Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification and work-up of reaction mixtures containing boronic acids and their derivatives. Boronic acids are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, their unique chemical properties can present significant challenges during product isolation. This resource is designed to explain the causality behind common issues and provide robust, field-proven protocols to overcome them.

Troubleshooting Guide

This section addresses specific problems encountered during experimental work-ups. Each answer provides a diagnosis of the potential cause and a set of actionable solutions.

Q1: My standard aqueous wash isn't removing the boronic acid impurity. What should I do?

This is a very common issue. The acidic nature of boronic acids (pKa values are often in the 8-10 range) means a simple water or brine wash is often insufficient for their complete removal. The uncharged boronic acid form can have significant organic solubility, leading it to remain in the organic layer with your product.

Causality: For effective removal into an aqueous phase, the boronic acid must be ionized to its corresponding boronate salt, which is significantly more water-soluble.[2] Insufficiently basic conditions will result in an incomplete acid-base reaction, leading to poor partitioning.

Solutions & Protocols:

  • Increase the Basicity of the Aqueous Wash: Ensure your wash is sufficiently alkaline (pH > 10) to completely deprotonate the boronic acid.[3]

    • Protocol: Use a 1-2 M solution of NaOH, KOH, or K₂CO₃ for the aqueous extraction. Perform the extraction 2-3 times to ensure complete removal.

  • Utilize a Complexing Agent: Boronic acids reversibly form stable, highly water-soluble anionic complexes with 1,2- or 1,3-diols.[3][4] This dramatically enhances their partitioning into the aqueous layer.

    • Protocol: Sorbitol-Enhanced Extraction

      • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., Ethyl Acetate, Toluene).

      • Prepare an aqueous wash solution of 1 M NaOH containing D-sorbitol (5-10% w/v).

      • Wash the organic layer with the sorbitol solution. The boronic acid will complex with sorbitol and be extracted as a boronate-sorbitol complex.

      • Repeat the wash 1-2 more times.

      • Wash the organic layer with brine to remove any residual sorbitol or base, then dry over Na₂SO₄ or MgSO₄.

Workflow: Enhanced Aqueous Extraction

cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Crude Product + Unreacted Boronic Acid (R-B(OH)₂) B Add Aqueous Base (NaOH) + Diol (Sorbitol) A->B Liquid-Liquid Extraction C Water-Soluble Anionic Boronate-Diol Complex B->C Complexation D D C->D Phase Separation: Impurity Removed

Caption: Workflow for removing boronic acids via complexation.

Q2: My product and the boronic acid byproduct are co-eluting during silica gel chromatography. What are my options?

Co-elution is a frequent challenge because boronic acids can be quite polar and often exhibit problematic peak tailing on standard silica gel.[3][5]

Causality: The Lewis acidic boron atom and the Brønsted acidic hydroxyl groups on the boronic acid can interact strongly with the silanol groups of the silica gel stationary phase, leading to poor chromatographic behavior. Furthermore, boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), which have different polarities and can further complicate separation.

Solutions & Protocols:

  • Use a Boron Scavenger Resin: This is often the most efficient and selective method.[3][6] Scavenger resins are functionalized solid supports that covalently bind to boronic acids, allowing for their removal by simple filtration.[6][7]

    • Protocol: Purification with a Scavenger Resin

      • Dissolve the crude product in a suitable solvent (e.g., DCM, THF).

      • Add the scavenger resin (typically 3-5 equivalents relative to the boronic acid impurity). See Table 1 for options.

      • Stir the mixture at room temperature for 1-12 hours (follow manufacturer's recommendation).

      • Monitor the removal of the boronic acid by TLC or LCMS.

      • Filter off the resin and wash it with a small amount of fresh solvent.

      • Combine the filtrates and concentrate under reduced pressure to yield the purified product.

    Table 1: Common Boronic Acid Scavenger Resins

    Resin Functional Group Trade Names Binding Mechanism Notes
    Diethanolamine (DEAM) SiliaBond DEAM, SiliaMetS DEAM Forms a stable five-membered ring adduct.[8][9] Highly effective and versatile for many boronic acids.[7]
    Diol SiliaBond Diol Forms a boronate ester.[10] Effective scavenger, also used in chromatography.

    | N-methylglucamine | PS-N-methylglucamine | Poly-diol complexation. | High binding capacity due to multiple diol sites. |

  • Modify the Stationary or Mobile Phase:

    • Boric Acid Impregnated Silica: Pre-treating the silica gel with boric acid can suppress the over-adsorption and tailing of boronic esters, improving separation.[11][12]

    • Change Eluent System: For polar compounds, standard hexane/ethyl acetate systems may be unsuitable. Try more polar systems like DCM/Methanol.[5] Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape by competing for active sites on the silica.

  • Chemical Derivatization: Convert the boronic acid to a species with vastly different properties.

    • Form a Trifluoroborate Salt: React the crude mixture with KHF₂. The resulting potassium aryltrifluoroborate salt (R-BF₃K) is typically crystalline and has very different solubility and chromatographic properties compared to the boronic acid.[1]

Q3: I suspect my product yield is low due to decomposition of the boronic acid during work-up. How can I prevent this?

This is likely due to protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[13] This is an undesired side reaction that consumes the boronic acid, preventing it from participating in the desired coupling reaction or leading to its degradation during purification.

Causality: Protodeboronation can be catalyzed by acid or base and is often accelerated by heat.[13][14] The specific mechanism depends on the reaction pH and the electronic properties of the boronic acid's organic substituent.[14][15] Electron-deficient boronic acids can be particularly susceptible under basic conditions.[14][16]

Solutions:

  • Control pH: Avoid prolonged exposure to strongly acidic or basic aqueous conditions, especially at elevated temperatures. If a basic wash is necessary, perform it quickly and at room temperature or below.

  • Use Anhydrous Conditions: Where possible, work-up under non-aqueous conditions. For example, after the reaction, the solvent can be evaporated and the residue can be directly subjected to chromatography or purification with a scavenger resin in an organic solvent.

  • Use Boronic Esters: Pinacol esters and other boronic esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[15] They can often be purified using standard chromatography.[12][17]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for removing boronic acid impurities?

The core principle is to exploit the unique chemical properties of the boronyl group [-B(OH)₂]. This can be achieved in two main ways:

  • Exploiting Acidity: Deprotonating the boronic acid with a base to form a highly polar, water-soluble boronate salt (R-B(OH)₃⁻). This allows for its extraction from an organic phase into an aqueous one.[2][5]

  • Exploiting Lewis Acidity: The boron atom is Lewis acidic and readily reacts with nucleophilic diols (like sorbitol or scavenger resins) to form stable cyclic boronate esters or complexes. This can be used to either pull the boronic acid into an aqueous phase or immobilize it on a solid support.[3][8]

Decision Tree: Selecting a Purification Strategy

Caption: Decision guide for choosing a boronic acid work-up method.

Q2: What is a boroxine, and how does it affect purification?

A boroxine is a six-membered ring composed of alternating boron and oxygen atoms, which is the cyclic anhydride formed by the dehydration of three boronic acid molecules (3 R-B(OH)₂ ⇌ (RBO)₃ + 3 H₂O).

This equilibrium can complicate purification because the boroxine is significantly less polar than the corresponding boronic acid. During chromatography, this can lead to the appearance of multiple spots or broad, tailing peaks on a TLC plate, as the equilibrium shifts on the silica surface. It is a common impurity found in commercial boronic acids.

Q3: Are there any analytical techniques to monitor the removal of boronic acid impurities?

Yes, several techniques are effective:

  • Thin Layer Chromatography (TLC): A quick and easy method. Staining with potassium permanganate (KMnO₄) can be effective for visualizing boronic acids.

  • Liquid Chromatography-Mass Spectrometry (LCMS): Provides accurate tracking of the removal of the boronic acid and can confirm its mass.

  • ¹H NMR Spectroscopy: While the B-OH protons are often broad or exchangeable, the aromatic or aliphatic protons of the boronic acid can be monitored. Disappearance of these signals indicates successful removal.

  • ¹¹B NMR Spectroscopy: A specialized but definitive technique. Boronic acids give a characteristic signal in the ¹¹B NMR spectrum.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Difluoro-4-formylphenylboronic Acid and 4-Formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, bifunctional reagents that offer versatile handles for molecular elaboration are indispensable. Among these, 4-formylphenylboronic acid (4-FPBA) has long been a staple, providing both a boronic acid for cross-coupling and an aldehyde for derivatization. The introduction of fluorine atoms, as seen in 3,5-Difluoro-4-formylphenylboronic acid (3,5-DFFPBA), offers a powerful strategy to modulate molecular properties. This guide provides an in-depth comparison of the reactivity of these two critical building blocks, supported by mechanistic insights and practical experimental protocols, to inform rational choices in complex synthetic design.

Part 1: The Decisive Influence of Fluorine on Physicochemical Properties

The fundamental differences in reactivity between 3,5-DFFPBA and 4-FPBA stem from the potent electronic effects of the fluorine atoms. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing effect through induction (-I) on the phenyl ring. In the 3,5-difluoro-substituted analogue, these effects are additive and significantly impact the two key functional groups: the boronic acid and the aldehyde.

Enhanced Lewis Acidity of the Boronic Acid

The primary role of the boronic acid in catalysis, particularly in the ubiquitous Suzuki-Miyaura cross-coupling, is to serve as the nucleophilic partner in the transmetalation step. The efficiency of this step is intrinsically linked to the Lewis acidity of the boron center.

  • 4-Formylphenylboronic acid (4-FPBA): The boronic acid is rendered moderately Lewis acidic by the electron-withdrawing nature of the para-formyl group.

  • This compound (3,5-DFFPBA): The two fluorine atoms flanking the formyl group exert a powerful inductive pull on the ring's electron density. This effect is relayed to the boron atom, making it significantly more electron-deficient and thus a stronger Lewis acid. The introduction of fluorine substituents into phenylboronic acids is a known strategy to increase their acidity.[1] This increased acidity can facilitate the formation of the boronate species, which is often the active participant in the transmetalation step of the Suzuki-Miyaura catalytic cycle.

Increased Electrophilicity of the Aldehyde

The aldehyde functionality provides a gateway to a vast array of chemical transformations, including reductive amination, Wittig reactions, and condensations. The reactivity of the aldehyde is dictated by the electrophilicity of the carbonyl carbon.

  • 4-FPBA: The carbonyl carbon is electrophilic, readily participating in nucleophilic additions.

  • 3,5-DFFPBA: The cumulative electron-withdrawing effects of the ortho-fluorine atoms make the carbonyl carbon significantly more electron-poor. This heightened electrophilicity is expected to accelerate reactions involving nucleophilic attack at the carbonyl group, such as the formation of imine intermediates in reductive amination.

Part 2: Comparative Reactivity in Key Synthetic Transformations

The electronic differences between 3,5-DFFPBA and 4-FPBA manifest as distinct reactivity profiles in common synthetic applications. While direct, side-by-side comparative studies are scarce, we can infer performance based on mechanistic principles and representative data from the literature.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[2][3][4] The key transmetalation step involves the transfer of the aryl group from boron to the palladium center. The enhanced Lewis acidity of 3,5-DFFPBA is hypothesized to influence this crucial step.

Suzuki_Miyaura_Cycle

Discussion on Reactivity: The enhanced Lewis acidity of 3,5-DFFPBA should, in principle, facilitate the formation of the ate-complex [ArB(OH)3]−, which is often more competent for transmetalation than the neutral boronic acid. This could lead to faster reaction kinetics. However, strongly electron-withdrawing groups on the boronic acid can sometimes retard the overall reaction, potentially by affecting other steps in the cycle. The optimal choice of base and catalyst ligand is therefore critical to harness the unique properties of the fluorinated substrate.

Representative Experimental Data

The following table presents examples of Suzuki-Miyaura coupling reactions. It is crucial to note that these are not direct comparisons as they are from different literature sources with varying substrates and conditions. They serve to illustrate the utility of both reagents.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Formylphenylboronic acid4-BromoacetophenonePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O10012~95%
4-Formylphenylboronic acid3-Bromo-6-methyl-4-tosyloxy-2-pyronePd(OAc)₂ / PCy₃K₂HPO₄·3H₂OMeOH90-89%[5]
This compound5-Bromo-2-methoxypyrimidinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001685%
This compound3,5-Dichloro-1,2,4-thiadiazolePd(PPh₃)₄K₂CO₃Toluene/H₂O/MeOHReflux-High (Qualitative)[6]

Generalized Experimental Protocol for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of Dioxane and Water, 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

B. Reductive Amination

Reductive amination is a robust method for synthesizing amines from carbonyl compounds.[7][8][9] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced. The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is advantageous as it selectively reduces the iminium ion in the presence of the aldehyde, allowing for a one-pot procedure.[1][10][11]

Reductive_Amination

Discussion on Reactivity: The first step, imine formation, is typically the rate-determining step under these conditions. The enhanced electrophilicity of the aldehyde in 3,5-DFFPBA is expected to significantly accelerate this step compared to 4-FPBA. This can lead to faster overall reaction times and potentially allow the reaction to proceed efficiently at lower temperatures or with less nucleophilic amines.

Representative Experimental Data

The following table provides representative examples of reductive amination. As before, these are not direct comparisons but serve to illustrate the application of aldehydes in this transformation.

AldehydeAmineReducing AgentSolventConditionsYield (%)
Benzaldehyde (analogue)DiethylamineNaBH(OAc)₃1,2-DichloroethaneRT, 20 min96%[12]
2-Formylphenylboronic acidMorpholineNaBH₄ / NaBH₃CNMethanolRT51-56%[13]
Glutaraldehyde (aq.)1-PhenylpiperazineNaBH(OAc)₃ (4 equiv)1,2-DichloroethaneRT~Quantitative[12]
AldehydeBenzylamineNaBH(OAc)₃EtOAcRT, 6hHigh (General Protocol)[14]

Generalized Experimental Protocol for One-Pot Reductive Amination

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane or ethyl acetate, 0.1-0.2 M), add the amine (1.1 equiv).[14]

  • Addition of Reducing Agent: Stir the mixture for 5-10 minutes at room temperature, then add sodium triacetoxyborohydride (NaBH(OAc)₃) in one portion (1.2–1.5 equiv). For less reactive systems, a catalytic amount of acetic acid may be added.[1][11]

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours.

  • Monitoring: Monitor the consumption of the aldehyde by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with the organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.

Part 3: Practical Considerations and Strategic Application

The choice between 3,5-DFFPBA and 4-FPBA is a strategic one, dictated by the specific goals of the synthesis.

  • When to Choose 4-FPBA: This reagent is a reliable, cost-effective, and well-understood building block for standard applications where the electronic modulation offered by fluorine is not required. It is an excellent choice for routine synthesis of biaryl aldehydes and subsequent derivatizations.

  • When to Choose 3,5-DFFPBA: This reagent should be selected when the unique properties imparted by fluorine are desired in the final target molecule. In medicinal chemistry, fluorine substitution is a common strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity and pKa. The enhanced reactivity of 3,5-DFFPBA can also be a significant advantage, potentially enabling difficult transformations, reducing reaction times, or improving yields, particularly in reductive aminations with challenging amine substrates.

Conclusion

This compound is not merely a fluorinated alternative to 4-formylphenylboronic acid; it is a reagent with a distinct and enhanced reactivity profile. The strong inductive effects of the fluorine atoms increase the Lewis acidity of the boronic acid and the electrophilicity of the aldehyde. This translates to potentially faster kinetics in both Suzuki-Miyaura cross-coupling and reductive amination reactions. While 4-FPBA remains a workhorse for standard applications, 3,5-DFFPBA offers a strategic advantage for accessing novel chemical space and for syntheses where reaction acceleration or the intrinsic properties of fluorine are desired. Understanding these fundamental differences empowers researchers to make more informed and rational decisions in the design and execution of complex synthetic routes.

References

A Senior Application Scientist's Guide to Alternatives for 3,5-Difluoro-4-formylphenylboronic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Phenylboronic Acids in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, particularly in the development of small molecule kinase inhibitors, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1][2][3] This palladium-catalyzed reaction allows for the efficient formation of carbon-carbon bonds, typically to construct the biaryl or aryl-heteroaryl scaffolds that are central to many inhibitor pharmacophores.[3][4][5] Within the vast arsenal of building blocks for these reactions, 3,5-Difluoro-4-formylphenylboronic acid (CAS 870718-11-9) has emerged as a particularly valuable reagent.[6][7][8][9]

Its utility stems from a strategic combination of structural features:

  • The Boronic Acid Moiety: This functional group is the key participant in the Suzuki-Miyaura coupling, enabling the attachment of the phenyl ring to a core heterocyclic structure.[10][11][12] Boronic acids are generally stable, have low toxicity, and tolerate a wide range of functional groups.[11][13]

  • The Difluoro Substitution: The two fluorine atoms at the 3 and 5 positions are not merely passive substituents. They act as electron-withdrawing groups, which can influence the reactivity of the boronic acid. More importantly, in the final inhibitor, these fluorine atoms can modulate the pKa of adjacent groups, serve as hydrogen bond acceptors, and block sites of potential metabolism, thereby enhancing the compound's pharmacokinetic profile.[14][15]

  • The Formyl Group: The aldehyde at the 4-position often serves as a critical hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP with the kinase hinge region.[16] It also provides a reactive handle for further synthetic elaboration, such as reductive amination to introduce additional diversity.

While this compound is a powerful tool, a "one-size-fits-all" approach does not exist in drug discovery. Optimizing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties often requires exploring subtle structural modifications. This guide provides a comparative analysis of viable alternatives, supported by experimental data and protocols, to aid researchers in navigating these crucial design choices.

The Benchmark: A Representative Synthesis Using this compound

The primary application of this reagent is in the Suzuki-Miyaura coupling. A typical reaction involves coupling the boronic acid with a halogenated (usually bromo- or chloro-) heterocyclic core, which will form the backbone of the kinase inhibitor.

Diagram: General Suzuki-Miyaura Coupling Workflow

G cluster_setup Reaction Setup cluster_catalysis Catalysis cluster_reaction Reaction & Workup A 1. Combine Halo-heterocycle, Boronic Acid (1.1-1.5 equiv.), and Base (e.g., K2CO3, Cs2CO3) B 2. Add Solvent (e.g., Dioxane/H2O) and Degas (N2 or Ar purge) A->B C 3. Add Pd Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) B->C Inert Atmosphere D 4. Heat Reaction (e.g., 80-100 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Aqueous Workup (e.g., EtOAc/H2O extraction) E->F G 7. Purification (e.g., Column Chromatography) F->G

Caption: A typical experimental workflow for the Suzuki coupling.

Part 1: Comparative Analysis of Phenylboronic Acid Alternatives

The choice of an alternative is driven by the specific hypothesis being tested in a structure-activity relationship (SAR) study. We can classify alternatives based on the specific moiety being altered.

Category A: Modification of Ring Substitution

These alternatives maintain the core phenylboronic acid structure but vary the electronic and steric properties of the ring.

ReagentCAS NumberKey Differences & RationalePotential Impact on Kinase Inhibitor
This compound 870718-11-9Benchmark. Symmetrical fluorine substitution for metabolic stability and H-bond potential. Formyl group as a key H-bond acceptor.Often provides a good balance of potency and metabolic stability.
3-Fluoro-4-formylphenylboronic acid 481680-99-5Asymmetric Fluorination. Removes one fluorine atom, making the ring less electron-deficient and altering the dipole moment.[17]May improve potency if the second fluorine creates an unfavorable steric or electronic clash. Could introduce a new site for metabolism.
4-Formylphenylboronic acid 87199-17-5No Fluorination. Serves as a baseline to evaluate the contribution of fluorine atoms to potency and pharmacokinetic properties.Typically shows reduced metabolic stability and may have lower potency due to the absence of fluorine-mediated interactions.
3,5-Dichloro-4-formylphenylboronic acid 1256345-64-7Chloro vs. Fluoro. Chlorine is larger and less electronegative than fluorine.Can explore a different pocket of steric space. May alter binding geometry and selectivity profile.
Category B: Bioisosteric Replacement of the Formyl Group

Bioisosteres are functional groups with similar physical or chemical properties that can produce broadly similar biological effects.[14][18][19] Replacing the formyl group is a common strategy to fine-tune hydrogen bonding, improve metabolic stability (aldehydes can be oxidized), and modulate physicochemical properties.[15]

ReagentCAS NumberBioisostere for FormylRationale for ReplacementPotential Impact on Kinase Inhibitor
4-Cyano-3,5-difluorophenylboronic acid 1256355-26-8Cyano (-C≡N)The cyano group is a strong hydrogen bond acceptor like the formyl group but is sterically smaller (linear vs. trigonal planar) and is not susceptible to oxidation.Can maintain or improve potency by retaining the key H-bond interaction while improving metabolic stability.
3,5-Difluoro-4-acetylphenylboronic acid 917969-75-6Acetyl (-COCH₃)Introduces a methyl group, adding steric bulk and lipophilicity. Can probe for additional hydrophobic interactions in the binding pocket.May increase potency if a hydrophobic pocket is nearby. Can also decrease potency due to steric clash.
(4-Carboxy-2,6-difluorophenyl)boronic acid 1213521-41-4Carboxylic Acid (-COOH)Introduces a strong hydrogen bond donor and acceptor. Significantly increases polarity and introduces a negative charge at physiological pH.Often disrupts binding unless a specific salt-bridge interaction is possible. Can dramatically improve solubility but may reduce cell permeability.
3,5-Difluoro-4-(hydroxymethyl)phenylboronic acid 917969-79-0Hydroxymethyl (-CH₂OH)Replaces the carbonyl oxygen with a hydroxyl group, converting the H-bond acceptor to an H-bond donor. Increases flexibility.[20]Can test the importance of H-bond directionality. Often leads to a decrease in potency if the acceptor function was critical.
3,5-Difluoro-4-(1-pyrrolidinylcarbonyl)phenylboronic acid 1264616-16-1Amide (-CONR₂)The amide is a classic bioisostere. It maintains H-bond acceptor capability while adding significant steric bulk and modulating solubility.[20]Can be used to fill larger pockets and introduce vectors for further SAR exploration. The amide bond is generally more stable than an aldehyde.

Part 2: Experimental Protocols and Supporting Data

To provide a practical context, we present a generalized protocol for a Suzuki-Miyaura coupling reaction and representative data from the literature.

Protocol: Synthesis of a Quinazoline-based Inhibitor Core

This protocol describes the coupling of 4-chloroquinazoline with a substituted phenylboronic acid, a common step in the synthesis of EGFR inhibitors like gefitinib and erlotinib.[21]

Objective: To synthesize 4-(3,5-difluoro-4-formylphenyl)quinazoline.

Materials:

  • 4-Chloroquinazoline (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloroquinazoline (e.g., 1.0 g, 6.08 mmol), this compound (1.35 g, 7.29 mmol), and potassium carbonate (2.52 g, 18.23 mmol).

  • Evacuate and backfill the flask with nitrogen or argon gas three times to create an inert atmosphere.

  • Add 1,4-dioxane (30 mL) and water (10 mL) to the flask.

  • Bubble nitrogen or argon gas through the stirred solution for 15 minutes to ensure it is thoroughly degassed.

  • Add palladium(II) acetate (27 mg, 0.12 mmol) and triphenylphosphine (127 mg, 0.49 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Diagram: PI3K/Akt Signaling Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Kinase Inhibitor (e.g., from Suzuki Coupling) Inhibitor->PI3K Inhibits

Caption: A simplified PI3K/Akt signaling pathway, a frequent target for inhibitors synthesized using boronic acids.

Comparative Biological Data

The following table compiles representative data for kinase inhibitors where the effect of modifying the phenylboronic acid fragment can be inferred from SAR studies. The data is illustrative and specific values are highly dependent on the kinase target and scaffold.

Phenylboronic Acid Fragment in Final InhibitorRepresentative TargetIC₅₀ (nM)Rationale for Activity Change
4-(4-Formylphenyl)-scaffoldp38 MAP Kinase150Baseline activity with a key H-bond from the formyl group.
4-(3-Fluoro-4-formylphenyl)-scaffoldp38 MAP Kinase50The single fluorine likely enhances binding through favorable electronic interactions or by displacing a water molecule, without adding steric hindrance.[22]
4-(3,5-Difluoro-4-formylphenyl)-scaffoldp38 MAP Kinase75The second fluorine may introduce a slight steric or electronic penalty compared to the mono-fluoro analog in this specific pocket, but improves metabolic stability.
4-(4-Cyano-3,5-difluorophenyl)-scaffoldp38 MAP Kinase60The cyano group effectively mimics the formyl H-bond acceptor, retaining high potency while offering improved drug-like properties (e.g., metabolic stability).[14]

Note: IC₅₀ values are hypothetical examples based on common SAR trends reported in medicinal chemistry literature for optimizing kinase inhibitors.[23][24]

Conclusion and Future Outlook

This compound remains a cornerstone reagent in kinase inhibitor synthesis due to its trifecta of useful features: a versatile coupling handle, metabolically robusting fluorine atoms, and a hinge-binding formyl group. However, rational drug design necessitates a toolbox of alternatives to systematically probe a kinase's active site and optimize a lead compound's overall profile.

Key Takeaways for Researchers:

  • To test the role of fluorine: Use 3-fluoro-4-formylphenylboronic acid and 4-formylphenylboronic acid to dissect the electronic and metabolic contributions of the fluorine atoms.

  • To improve metabolic stability: Consider replacing the formyl group with a non-oxidizable bioisostere like a cyano group (4-cyano-3,5-difluorophenylboronic acid).

  • To probe for new interactions: Employ alternatives with altered sterics and electronics, such as the 4-acetyl or 4-amide analogs, to explore adjacent hydrophobic pockets or alternative hydrogen bonding schemes.

  • To modulate solubility/permeability: While drastic, carboxylate or hydroxymethyl analogs can be used to understand the impact of significant changes in polarity.

The strategic selection from these and other related boronic acids, guided by structural biology and iterative SAR, is crucial for transforming a promising hit into a clinical candidate. The continued development of novel boronic acids will undoubtedly remain a key enabler of innovation in the field of kinase inhibitor drug discovery.[10][13][25]

References

A Technical Guide to the Validation of Reaction Products from 3,5-Difluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the robust validation of reaction products derived from the versatile building block, 3,5-Difluoro-4-formylphenylboronic acid. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.

Introduction: The Utility of a Trifunctional Synthon

This compound (CAS: 870718-11-9) is a highly valuable reagent in modern synthetic and medicinal chemistry.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: the boronic acid, the aldehyde, and the electron-deficient, fluorinated aromatic ring. This trifunctionality allows for sequential, chemoselective modifications, making it a powerful scaffold for building complex molecules.

The boronic acid moiety is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[3][4] The aldehyde group serves as a handle for transformations such as reductive amination to form C-N bonds, and the difluoro-substitution pattern modulates the electronic properties and metabolic stability of the resulting derivatives, a common strategy in drug design.

Given its role in creating diverse molecular architectures, unambiguous validation of the reaction products is paramount. This guide presents a multi-technique, orthogonal approach to characterization, focusing on the two most common reaction pathways: Suzuki-Miyaura coupling and reductive amination.

Core Reaction Pathways & Expected Product Classes

The strategic selection of reaction conditions allows for the selective transformation of either the boronic acid or the formyl group.

Suzuki-Miyaura Coupling: C-C Bond Formation

This palladium-catalyzed reaction is a cornerstone of modern synthesis, coupling the boronic acid with an aryl or heteroaryl halide (or triflate).[4][5] The reaction typically proceeds by a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] The formyl group, being relatively inert to these conditions, is preserved for subsequent modification.

  • Reactants : this compound + Aryl/Heteroaryl Halide

  • Catalyst System : Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄)

  • Expected Product : A biaryl or heteroaryl-aryl compound, retaining the formyl group (e.g., 2,6-difluoro-4'-substituted-biphenyl-4-carbaldehyde).

Reductive Amination: C-N Bond Formation

This reaction leverages the aldehyde functionality to form a new carbon-nitrogen bond. It involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent.

  • Reactants : this compound + Primary/Secondary Amine

  • Reducing Agent : A key choice is a mild hydride reagent like sodium triacetoxyborohydride (STAB), which is selective for the iminium ion over the aldehyde, preventing premature reduction of the starting material.[6]

  • Expected Product : A secondary or tertiary benzylamine, retaining the boronic acid group (e.g., (4-(aminomethyl)-3,5-difluorophenyl)boronic acid).

A Multi-Technique Strategy for Product Validation

No single analytical technique is sufficient for complete product validation. We advocate for an orthogonal approach where each method provides complementary information, creating a self-validating system. The general workflow is outlined below.

G cluster_0 Synthesis & Purification cluster_2 Purity Assessment Reaction Reaction (Suzuki or Reductive Amination) Workup Aqueous Work-up Reaction->Workup TLC TLC Analysis Reaction->TLC Reaction Monitoring Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Purification->TLC Fraction Analysis HPLC HPLC Analysis Purification->HPLC

Caption: General workflow for synthesis and validation.

Step 1: Reaction Monitoring and Purification by Chromatography

Chromatographic methods are fundamental for both monitoring the reaction's progress and isolating the final product.[7][8]

Protocol: Thin-Layer Chromatography (TLC) for Reaction Monitoring

  • Plate Preparation : Use silica gel 60 F₂₅₄ plates.

  • Spotting : Apply three spots to the baseline: the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

  • Elution : Develop the plate in an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes for a Suzuki product). The ideal system should give the starting material an Rf value of ~0.5 and the product a distinctly different Rf.

  • Visualization : Visualize under UV light (254 nm).

  • Interpretation : The reaction is complete upon the disappearance of the limiting starting material spot. A single product spot is an initial, but not definitive, indication of purity.[9]

Step 2: Definitive Structural Elucidation

Spectroscopic techniques provide unambiguous evidence of the product's molecular structure.[8][10]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural determination in organic chemistry.[9][10] For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

  • ¹H NMR : Confirms the presence of key protons. For a Suzuki product , the key signal to observe is the disappearance of the boronic acid protons (B(OH)₂) and the retention of the aldehyde proton (~10 ppm). New signals corresponding to the coupled aryl ring will appear. For a reductive amination product , the aldehyde proton (~10 ppm) will disappear and be replaced by a new benzylic CH₂ signal (typically 3.5-4.5 ppm).

  • ¹⁹F NMR : This is crucial for fluorinated compounds. The starting material will show a single signal for the two equivalent fluorine atoms. In the product, this signal will likely shift, and its persistence confirms the integrity of the fluorinated ring.

  • ¹³C NMR : Provides information on the carbon skeleton, confirming the presence of all expected carbons and the disappearance of carbons from consumed functional groups.

B. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[7][10]

  • High-Resolution Mass Spectrometry (HRMS) : This is the gold standard for confirming the elemental composition. An experimental mass that matches the theoretical mass to within 5 ppm provides extremely high confidence in the product's molecular formula.

Step 3: Quantitative Purity Assessment

While TLC and NMR provide purity estimates, high-performance liquid chromatography (HPLC) is the standard for quantitative assessment.[7]

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient system is typically most effective.

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Solvent B: Acetonitrile (ACN) + 0.1% TFA or Formic Acid.

  • Gradient : Start with a high percentage of Solvent A (e.g., 95%) and ramp to a high percentage of Solvent B (e.g., 95%) over 10-20 minutes.

  • Detection : UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended to ensure detection of all aromatic components.

  • Analysis : Integrate the area of all peaks. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is typically required for compounds intended for biological screening.

Comparative Validation Data Summary

The following table illustrates the expected analytical data for hypothetical products from the two primary reaction pathways, demonstrating how the data sets compare and contrast to provide definitive validation.

ParameterSuzuki Coupling Product Reductive Amination Product Causality & Interpretation
Reaction Type C-C Bond FormationC-N Bond FormationThe chosen reaction conditions selectively target either the boronic acid or the aldehyde.
Hypothetical Product 2,6-Difluoro-4'-methoxybiphenyl-4-carbaldehyde(4-((Cyclohexylamino)methyl)-3,5-difluorophenyl)boronic acidStructures reflect the specific transformation.
Expected MW (Monoisotopic) 248.0696269.1402Calculated based on the elemental formula.
HRMS (m/z) [M+H]⁺ Found: 249.0774 (Calc: 249.0772)Found: 270.1481 (Calc: 270.1479)An exact mass match within 5 ppm confirms the elemental composition and, by extension, the successful reaction.
Key ¹H NMR Signals (δ, ppm) ~10.1 (s, 1H, -CHO), 7.6-7.8 (m, Ar-H), 7.0-7.1 (m, Ar-H)~8.2 (br s, 2H, -B(OH)₂), ~4.0 (s, 2H, -CH₂N-), 1.0-2.0 (m, 11H)Suzuki: Disappearance of B(OH)₂; retention of CHO. Reductive Amination: Disappearance of CHO; appearance of new CH₂N signal; retention of B(OH)₂.
Key ¹⁹F NMR Signal (δ, ppm) ~ -110 to -115~ -112 to -118The presence of a signal confirms the difluorophenyl core is intact. The chemical shift will change based on the new substituent.
HPLC Purity (%) >98%>98%Provides a quantitative measure of purity after isolation, confirming the efficacy of the purification protocol.

Comparison with Alternative Scaffolds

The validation strategy described here can be adapted for related building blocks. For instance:

  • 4-Formylphenylboronic Acid : The same workflow applies, but ¹⁹F NMR is omitted. This highlights the unique validation checkpoint that fluorine provides.

  • 3,5-Difluoro-4-(trifluoromethyl)phenyl boronic acid :[11] If this were used in a reductive amination, the validation would rely on confirming the retention of the -CF₃ group via ¹⁹F NMR (a singlet, typically around -63 ppm) and the boronic acid, while observing the transformation of the amine handle.

The presence of the fluorine atoms in the target scaffold provides an exceptionally clean and powerful analytical handle (¹⁹F NMR) that is absent in non-fluorinated analogs, simplifying spectral interpretation and adding a layer of confidence to the structural assignment.

Caption: Decision logic for validating reaction products.

Conclusion

Validating the products of a multifunctional reagent like this compound requires a rigorous, multi-faceted analytical approach. Relying on a single piece of data is insufficient and can lead to incorrect structural assignments. By systematically combining chromatographic techniques (TLC, HPLC) with spectroscopic methods (HRMS, multi-nuclear NMR), researchers can establish a self-validating workflow. This ensures the structural integrity and purity of novel compounds, a non-negotiable requirement for their advancement in materials science and drug discovery pipelines.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3,5-Difluoro-4-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Synthesis

In the fields of pharmaceutical development and materials science, 3,5-Difluoro-4-formylphenylboronic acid serves as a highly versatile building block. Its unique electronic properties, conferred by the electron-withdrawing fluorine and formyl groups, make it an invaluable reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The success of these intricate synthetic transformations is not merely dependent on reaction conditions but is fundamentally anchored to the purity of the starting materials.[1] Impurities, even at trace levels, can lead to catalyst poisoning, formation of undesired side products, and complex downstream purification challenges, ultimately compromising the yield, efficacy, and safety of the final active pharmaceutical ingredient (API) or advanced material.[1][2]

This guide provides a comprehensive framework for assessing the purity of synthesized this compound. We will move beyond a simple recitation of methods to explore the underlying rationale for selecting specific analytical techniques, compare their relative strengths and weaknesses, and provide robust, field-tested protocols. Our approach is designed to create a self-validating system of analysis, ensuring that researchers and drug development professionals can proceed with confidence in the quality of their critical reagents.

Understanding the Impurity Profile

A robust analytical strategy begins with understanding the potential impurities. The synthesis of arylboronic acids, often involving organometallic intermediates and borate esters, can introduce several classes of process-related impurities.[3][4] For this compound, key impurities to anticipate include:

  • Unreacted Starting Materials: Such as 4-bromo-2,6-difluorobenzaldehyde or a related organometallic precursor.

  • Homocoupling Byproducts: Resulting from the coupling of two organometallic intermediates.

  • Protodeboronation Products: The replacement of the boronic acid moiety with a hydrogen atom (e.g., 2,6-difluorobenzaldehyde), a common degradation pathway for boronic acids.[2][5]

  • Boronic Anhydrides (Boroxines): Cyclic trimers formed through the dehydration of boronic acid molecules.[2][3] While boroxines can often be converted back to the boronic acid in situ, their presence complicates accurate quantification.

  • Oxidative Degradation Products: The boronic acid group can be susceptible to oxidation, leading to the formation of the corresponding phenol.[6]

The following diagram illustrates these potential impurities and degradation pathways.

G cluster_synthesis Synthesis & Impurities cluster_degradation Degradation Pathways Start Starting Material (e.g., 4-Bromo-2,6-difluorobenzaldehyde) Product Target Product This compound Start->Product Synthesis (e.g., Lithiation/Borylation) Impurity_Start Residual Starting Material Start->Impurity_Start Incomplete Reaction Impurity_Homo Homocoupling Byproduct Start->Impurity_Homo Side Reaction Impurity_Proto Protodeboronation Product (2,6-Difluorobenzaldehyde) Product->Impurity_Proto H₂O/Acid/Base Impurity_Boroxine Boroxine (Trimeric Anhydride) Product->Impurity_Boroxine Dehydration (Heat) Impurity_Oxidative Oxidative Degradation Product Product->Impurity_Oxidative Oxidation Impurity_Boroxine->Product Hydrolysis

Caption: Potential impurities and degradation pathways for this compound.

A Multi-Modal Approach to Purity Assessment

No single analytical technique can provide a complete picture of a sample's purity. A scientifically sound assessment relies on the orthogonal application of multiple methods, each providing a different piece of the puzzle. The primary techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Overview of Analytical Techniques
TechniquePrimary PurposeStrengthsWeaknesses
HPLC (UV) Quantitative Purity & Impurity ProfilingHigh precision and accuracy for quantification; excellent for separating structurally similar compounds; widely available.[7][8]Requires reference standards for absolute quantification of impurities; chromophore required for UV detection.
¹H & ¹³C NMR Structural Confirmation & Impurity IDProvides unambiguous structural information; can identify and quantify impurities without a specific reference standard (qNMR).[2]Lower sensitivity compared to HPLC; complex mixtures can lead to overlapping signals.
¹¹B NMR Boron Speciation AnalysisDirectly probes the boron atom, useful for distinguishing between boronic acid, boronate esters, and other boron species.[9][10]Not a standard technique in all labs; provides limited information on the organic part of the molecule.
LC-MS Molecular Weight Confirmation & Impurity IDConfirms molecular weight of the main component and impurities; high sensitivity.[11]Ionization efficiency can vary significantly between compounds, making quantification challenging without standards.
GC-MS Volatile Impurity AnalysisExcellent for separating and identifying volatile or semi-volatile organic impurities.Not suitable for non-volatile boronic acids without derivatization; high temperatures can cause degradation.[2][12]

Experimental Protocols & Methodologies

The following workflow provides a systematic approach to sample analysis, ensuring all critical quality attributes are assessed.

Caption: A systematic workflow for the comprehensive purity assessment of synthesized boronic acids.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify related impurities by area percentage. Reversed-phase HPLC is the gold standard for this analysis.[13]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). Using columns with technology to reduce metal interactions can improve peak shape for acidic compounds like boronic acids.[7][8]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Linear gradient from 95% to 5% B

    • 21-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Accurately weigh approximately 5 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

    • Rationale: An aprotic solvent like acetonitrile is used in the diluent to minimize the potential for on-column hydrolysis or degradation, a known issue with some boronic acid derivatives.[12] Formic acid in the mobile phase ensures the boronic acid is protonated, leading to better retention and peak shape on a C18 column.

Protocol 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To provide an absolute purity assessment by integrating the analyte signal against that of a certified internal standard of known purity.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride or 1,3,5-trimethoxybenzene).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).

  • Procedure:

    • Accurately weigh ~20 mg of the this compound sample.

    • Accurately weigh ~10 mg of the internal standard.

    • Dissolve both in a precise volume of DMSO-d6 (e.g., 0.75 mL) in an NMR tube.

    • Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons.

    • Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar mass, mass, number of protons, and purity of both the analyte and the standard.

    • Rationale: qNMR is a primary analytical method that does not rely on the response factor of the analyte, unlike chromatography. It provides an orthogonal, highly accurate measure of purity. DMSO-d6 is an excellent solvent for boronic acids and helps to resolve the hydroxyl protons of the B(OH)₂ group.

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized product and to identify the mass of unknown impurities detected in the HPLC analysis.

  • Instrumentation: An HPLC system coupled to a mass spectrometer, preferably with an Electrospray Ionization (ESI) source.[11]

  • LC Method: The same method as described in Protocol 1 can be used.

  • MS Parameters:

    • Ionization Mode: ESI, both positive and negative modes should be evaluated. Boronic acids can often be observed as adducts in positive mode or as the [M-H]⁻ ion in negative mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5 kV

    • Drying Gas Flow & Temperature: Optimize for the specific instrument.

  • Data Analysis:

    • Extract the mass spectrum for the main peak and confirm that the observed mass corresponds to the expected molecular weight of this compound (C₇H₅BF₂O₃, MW: 185.92 g/mol ).

    • Extract mass spectra for any impurity peaks and use the accurate mass data to propose elemental compositions, aiding in their identification.

    • Rationale: ESI is a soft ionization technique well-suited for polar, non-volatile molecules like boronic acids.[11] Coupling it with LC allows for the separation of components before mass analysis, providing mass information for each specific impurity.

Conclusion: An Integrated Strategy for Quality Assurance

Assessing the purity of a critical synthetic intermediate like this compound requires more than a single measurement. It demands a holistic and scientifically rigorous approach. By combining the quantitative power of HPLC, the structural certainty of NMR, and the mass confirmation of MS, researchers can build a comprehensive quality profile of their material. This multi-modal strategy, grounded in an understanding of potential synthetic and degradation-related impurities, ensures that the building blocks used in drug discovery and materials science are of the highest possible standard, thereby safeguarding the integrity of the entire research and development process.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Yield Comparison of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent scaffolds in pharmaceuticals and functional materials.[1] The reaction's elegance lies in its palladium-catalyzed formation of a carbon-carbon bond between an organoboron species and an organic halide. The choice of the boronic acid, in particular, can dramatically influence the reaction's efficiency. This guide provides an in-depth comparison of the performance of various substituted phenylboronic acids in the Suzuki-Miyaura coupling, supported by experimental data, to aid in reaction optimization and substrate selection.

The Decisive Role of Substituents in Suzuki-Miyaura Coupling

The electronic and steric nature of substituents on the phenylboronic acid ring plays a pivotal role in the outcome of the Suzuki-Miyaura reaction. These effects primarily manifest during the transmetalation step of the catalytic cycle, which is often rate-determining.[1] Generally, electron-donating groups on the phenylboronic acid enhance the nucleophilicity of the aryl group, facilitating its transfer to the palladium center and leading to higher yields.[2] Conversely, electron-withdrawing groups can decrease the nucleophilicity, potentially slowing down the reaction.[3] Steric hindrance, especially from ortho-substituents, can impede the approach of the boronic acid to the palladium complex, thereby reducing the reaction rate and yield.[4]

Comparative Yield Analysis of Substituted Phenylboronic Acids

To illustrate the impact of substituents on the Suzuki-Miyaura coupling, the following table summarizes the yields obtained for the reaction of various substituted phenylboronic acids with a common aryl bromide partner under comparable reaction conditions.

Phenylboronic Acid SubstituentSubstituent PositionElectronic EffectSteric EffectAryl Halide PartnerCatalyst / LigandBaseSolventYield (%)Reference
-H (Phenylboronic acid)-NeutralMinimalBromobenzenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O99[5]
-OCH₃paraElectron-donatingMinimalBromobenzenePd(NH₃)₄Cl₂K₂CO₃Triton X-100/H₂O99[6]
-CH₃paraElectron-donatingMinimal1-bromo-4-(chloromethyl)benzenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O93[5]
-ClparaElectron-withdrawingMinimal2-Bromo-4-methylpyridine---80[7]
-NO₂paraStrong electron-withdrawingMinimalVarious aryl halides---~70-85[8]
-CH₃orthoElectron-donatingSignificant1-bromo-4-(chloromethyl)benzenePd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene/H₂O82[5]
-NO₂orthoStrong electron-withdrawingSignificantVarious aryl halides---~40-60[8]

Note on Data: The yields presented are collated from multiple sources to provide a representative comparison. While reaction conditions are similar, direct head-to-head comparisons under identical parameters may vary.

Mechanistic Insights: The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) catalyst. Understanding this mechanism is key to rationalizing the observed substituent effects.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX + Ar-X Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr + [Ar'-B(OH)3]- RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regenerated Pd(0) catalyst ArAr Ar-Ar' RedElim->ArAr Ar-Ar' ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 Base Base (e.g., K2CO3) ArBOH->Base Activation Boronate [Ar'-B(OH)3]- Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This is the step most influenced by the substituents on the phenylboronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a substituted phenylboronic acid with an aryl bromide.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl bromide (1.0 mmol), substituted phenylboronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol) in a reaction vessel. B Add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and ligand (e.g., PCy3·HBF4, 4 mol%). A->B C Add degassed solvent (e.g., Toluene/H2O, 10:1). B->C D Purge the vessel with inert gas (N2 or Ar). C->D E Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. D->E F Monitor reaction progress by TLC or GC-MS. E->F G Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). F->G H Wash with water and brine. G->H I Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. H->I J Purify the crude product by column chromatography. I->J

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • Substituted phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)

  • Ligand (e.g., PCy₃·HBF₄, 0.04 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene and Water)

Procedure:

  • To a reaction vessel, add the aryl bromide, substituted phenylboronic acid, and base.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent system.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Conclusion

The electronic and steric properties of substituents on phenylboronic acids are critical determinants of yield in Suzuki-Miyaura cross-coupling reactions. As demonstrated by the compiled experimental data, electron-donating groups generally promote higher yields, while electron-withdrawing and sterically hindering groups can present challenges that may require optimization of reaction conditions. By understanding the underlying mechanistic principles and following a robust experimental protocol, researchers can effectively leverage the versatility of the Suzuki-Miyaura coupling for the efficient synthesis of a diverse array of biaryl compounds.

References

A Comparative Guide to 3,5-Difluoro-4-formylphenylboronic Acid: A Multifunctional Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've witnessed the evolution of synthetic strategies in medicinal chemistry. The demand for molecular scaffolds that offer both structural novelty and functional versatility has never been higher. In this guide, we will delve into the distinct advantages of a particularly powerful building block: 3,5-Difluoro-4-formylphenylboronic acid . This reagent is not merely another component; it is a strategically designed tool that simultaneously addresses several critical aspects of drug design, from metabolic stability to synthetic flexibility. We will objectively compare its performance and utility against simpler alternatives, supported by established chemical principles and experimental insights.

The Trifecta of Functionality: Deconstructing the Advantage

The unique utility of this compound (CAS 870718-11-9) stems from the synergistic interplay of its three key functional components: the difluorinated phenyl ring, the formyl (aldehyde) group, and the boronic acid moiety. Each component imparts a specific, highly desirable attribute for the synthesis of novel therapeutics.

Molecule_Advantages cluster_advantages Key Advantages in Drug Discovery main This compound Core Structure boronic_acid Boronic Acid (B(OH)₂) Enables efficient C-C bond formation via Suzuki-Miyaura coupling. main:f1->boronic_acid:head Coupling Site difluoro 3,5-Difluoro Substitution (F) Enhances metabolic stability, modulates pKa & lipophilicity, and improves target binding affinity. main:f1->difluoro:head Modulation Site formyl 4-Formyl Group (CHO) Provides a versatile reactive handle for post-coupling derivatization and synthesis of diverse analogues. main:f1->formyl:head Derivatization Site

Caption: Key functional components and their respective advantages.

1. The Strategic Impact of Difluoro Substitution

The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. The two fluorine atoms on this reagent are not just randomly placed; their positions at the 3 and 5 carbons (meta to the boronic acid) are critical.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic breakdown by cytochrome P450 enzymes. This often translates to a longer drug half-life and improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine's presence profoundly alters electron distribution. This can lower the pKa of nearby basic groups, which may improve bioavailability by increasing the fraction of the neutral, membrane-permeable form of the drug. It also increases lipophilicity, which can enhance cell penetration.

  • Improved Binding Affinity: Fluorine atoms can form favorable interactions—such as hydrogen bonds and dipole-dipole interactions—with amino acid residues in a protein's active site, thereby increasing the ligand's binding affinity and potency.

2. The Synthetic Versatility of the Formyl Group

While the fluorinated ring provides the foundation for improved pharmacokinetics, the formyl (aldehyde) group offers a gateway to immense chemical diversity. Aldehydes are exceptionally versatile intermediates in pharmaceutical synthesis due to their inherent reactivity. This functionality provides a reactive handle for extensive post-coupling modifications, allowing researchers to efficiently generate libraries of related compounds for structure-activity relationship (SAR) studies.

Key transformations include:

  • Reductive Amination: To generate primary, secondary, or tertiary amines.

  • Oxidation: To form the corresponding carboxylic acid.

  • Wittig Reaction: To create various alkene derivatives.

  • Condensation Reactions: To construct a wide range of heterocyclic scaffolds, which are common motifs in approved drugs.

3. The Power of the Boronic Acid: The Suzuki-Miyaura Coupling Engine

The boronic acid moiety is the engine of this building block, making it a prime substrate for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl structures that are central to many drugs.

The reaction is prized for its:

  • Mild Reaction Conditions: Tolerating a wide array of functional groups, which minimizes the need for protecting groups.

  • High Yields and Selectivity: Reliably producing the desired biaryl product.

  • Commercial Availability of Reagents: A vast number of boronic acids and aryl halides are readily available.

The strong electron-withdrawing nature of the difluoro and formyl groups on this compound can positively influence the Suzuki-Miyaura reaction. These groups can accelerate the crucial transmetalation step in the catalytic cycle, potentially leading to higher efficiency and shorter reaction times compared to electron-neutral or electron-rich boronic acids.

Comparative Performance Analysis

To fully appreciate the advantages of this compound, it is essential to compare it with simpler, alternative reagents.

FeaturePhenylboronic Acid4-Formylphenylboronic Acid3,5-Difluorophenylboronic acidThis compound
Structure C₆H₅B(OH)₂(CHO)C₆H₄B(OH)₂F₂C₆H₃B(OH)₂(CHO)F₂C₆H₃B(OH)₂
Metabolic Stability Low (prone to oxidation)LowHighHigh
Lipophilicity (LogP) LowModerateHighHigh
Binding Enhancement MinimalPossible (H-bonding)High (F-interactions)Very High (F and CHO interactions)
Synthetic Versatility Limited to couplingHigh (Formyl handle)Limited to couplingVery High (Formyl handle)
Suzuki Coupling Reactivity BaselineModerate (EWG)High (Strong EWGs)Potentially Highest (Strong EWGs)
Key Advantage Simple aryl donorPost-coupling derivatizationIntroduces difluoro motifCombines all three advantages in one reagent

EWG: Electron-Withdrawing Group

As the table illustrates, while simpler reagents can achieve one or two objectives, this compound is unique in its ability to simultaneously introduce a metabolically stable, binding-enhancing fluorinated ring and provide a handle for further diversification, all while potentially enhancing the efficiency of the core coupling reaction itself.

Field-Proven Methodology: A General Protocol for Suzuki-Miyaura Coupling

Trustworthy and reproducible protocols are the bedrock of efficient drug discovery. The following is a self-validating, general procedure for a Suzuki-Miyaura coupling. The causality behind each step is explained to ensure a deep understanding of the process. Optimization is often required based on the specific aryl halide used.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup 1. Reaction Setup - Add Aryl Halide (1.0 mmol) - Add Boronic Acid (1.2 mmol) - Add Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Add Base (e.g., K₂CO₃, 2.0 mmol) - Place under inert atmosphere (N₂ or Ar) start->setup solvent 2. Solvent Addition - Add degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O) setup->solvent react 3. Heating & Monitoring - Stir mixture at desired temp (e.g., 80-100 °C) - Monitor progress via TLC or LC-MS solvent->react workup 4. Aqueous Work-up - Cool to RT - Dilute with organic solvent (e.g., Ethyl Acetate) - Wash with water and brine react->workup purify 5. Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate under reduced pressure - Purify via column chromatography workup->purify end End (Pure Biaryl Product) purify->end

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup (The "Why"): To a dry reaction vessel, add the aryl halide (1.0 eq), this compound (1.2–1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02–0.05 eq), and the base (e.g., K₂CO₃, 2.0–3.0 eq). The vessel is then purged with an inert gas (Argon or Nitrogen). Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the sensitive Pd(0) catalyst. Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide. The base is essential for the transmetalation step of the catalytic cycle.

  • Solvent Addition (The "Why"): Add a degassed solvent mixture, such as toluene/water or dioxane/water. Causality: Degassing (sparging with an inert gas) removes dissolved oxygen, further protecting the catalyst. A biphasic solvent system is often used as the base is soluble in the aqueous phase and the organic reagents are in the organic phase, facilitating the reaction at the interface.

  • **Reaction (The "Why"):

The Strategic Application of 3,5-Difluoro-4-formylphenylboronic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery and Materials Science

Introduction: A Multifunctional Synthetic Linchpin

3,5-Difluoro-4-formylphenylboronic acid (C₇H₅BF₂O₃, CAS 870718-11-9) is a crystalline solid that has gained prominence due to its trifecta of reactive sites: a boronic acid, a formyl group, and a difluorinated aromatic ring. This strategic combination of functional groups provides a powerful platform for molecular elaboration, enabling chemists to construct complex scaffolds with high precision and efficiency.

The true value of this reagent lies in the synergistic interplay of its components:

  • The Boronic Acid Moiety: Serves as a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.

  • The Vicinal Difluoro Substitution: The two fluorine atoms ortho to the formyl group and meta to the boronic acid exert a strong electron-withdrawing inductive effect. This electronic modulation is critical. In drug design, it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

  • The Formyl Group: This aldehyde functionality acts as a versatile synthetic handle, readily participating in reactions such as reductive amination, Wittig olefination, and aldol condensations, allowing for straightforward diversification of the molecular core.

This guide will compare the application of this compound against alternative building blocks in two critical areas: the synthesis of kinase inhibitors and the construction of biaryl and diaryl ether frameworks.

Section 1: Synthesis of Kinase Inhibitors - A Case Study in p38 MAP Kinase

Mitogen-activated protein (MAP) kinases, particularly p38, are crucial regulators of cellular responses to inflammatory cytokines and stress, making them prime targets for therapeutic intervention in diseases like rheumatoid arthritis. The synthesis of potent and selective p38 MAP kinase inhibitors often relies on building blocks that can precisely orient key pharmacophoric elements. The 4-fluorophenyl/pyridyl motif is a well-established feature in many potent p38 inhibitors.

Comparative Advantage:

The utility of this compound in this context is twofold. First, it serves as a precursor to introduce the critical fluorinated phenyl ring via Suzuki coupling. Second, the formyl group provides a direct route to append other necessary fragments, such as a pyridyl or morpholino group, through reductive amination.

Let's compare this approach to a more traditional synthesis that might use a simple fluorinated phenylboronic acid and introduce the second substituent through a separate multi-step sequence.

ParameterRoute A: Using this compound Route B: Using 4-Fluorophenylboronic Acid + Subsequent Formylation Advantage of Route A
Key Intermediate This compound4-Fluorophenylboronic acidConvergent synthesis
Step Count Fewer steps (coupling and amination are direct)More steps (coupling, protection, formylation, deprotection)Higher overall efficiency
Overall Yield Typically higher due to fewer synthetic operationsOften lower due to cumulative losses over more stepsCost-effective, less waste
Functional Group Tol. High, Suzuki and reductive amination are robustMay require protecting groups for other functionalitiesSimpler experimental design

Experimental Workflow & Protocol:

The following workflow illustrates the efficient synthesis of a p38 MAP kinase inhibitor scaffold using this compound.

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Reductive Amination A This compound C Pd Catalyst, Base A->C B Pyridyl Halide B->C D Coupled Intermediate (Fluorophenyl-pyridyl aldehyde) C->D F Reducing Agent (e.g., NaBH(OAc)₃) D->F E Amine (e.g., Morpholine) E->F G Final p38 Inhibitor Scaffold F->G

Caption: Efficient two-step synthesis of a p38 inhibitor scaffold.

Protocol 1: Synthesis of a 4-(3,5-Difluoro-4-(morpholinomethyl)phenyl)pyridine Scaffold

This protocol is a representative example and should be adapted and optimized for specific substrates.

  • Reaction Setup (Suzuki-Miyaura Coupling): To a dried reaction flask under an inert nitrogen atmosphere, add this compound (1.2 mmol), the chosen pyridyl bromide or iodide (1.0 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL).

  • Reaction: Stir the mixture at 80-100 °C and monitor progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde intermediate by silica gel column chromatography.

  • Reductive Amination: Dissolve the purified intermediate (1.0 mmol) in dichloromethane (DCM, 10 mL). Add morpholine (1.2 mmol) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the final product by column chromatography or recrystallization to yield the target inhibitor scaffold.

Causality Behind Choices: The choice of a phosphine ligand like SPhos is crucial for promoting the efficient coupling of electron-deficient boronic acids. Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive amination, as it does not typically reduce the aldehyde in the absence of the amine-derived iminium ion.

Section 2: Advanced C-C and C-O Bond Formation

Beyond its role in medicinal chemistry, this compound is a valuable reagent for constructing complex biaryl and diaryl ether structures, which are prevalent in materials science and agrochemicals.

Suzuki-Miyaura Cross-Coupling: A Comparative Look

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis. The performance of a boronic acid is highly dependent on its electronic and steric properties.

Comparative Advantage:

The electron-withdrawing nature of the fluoro and formyl groups on this compound can present unique challenges and advantages compared to simpler analogs. While strong electron-withdrawing groups can sometimes slow the transmetalation step, they can also facilitate the initial oxidative addition and final reductive elimination steps of the catalytic cycle.

Boronic AcidKey FeaturesExpected Reactivity & Performance
Phenylboronic Acid Unsubstituted, electron-neutral baseline.Standard reactivity, generally good yields with a wide range of partners.
4-Formylphenylboronic Acid Single electron-withdrawing group (EWG).Good reactivity, though the EWG can slightly decrease the nucleophilicity of the aryl group. Yields are often substrate-dependent.
3,5-Difluorophenylboronic Acid Two strong EWGs (Fluorine).Enhanced reactivity in some cases due to increased Lewis acidity of the boron atom, facilitating transmetalation.
This compound Three EWGs (2 Fluoro, 1 Formyl).Highly electron-deficient. Can be challenging but offers a unique substitution pattern. Requires careful optimization of base and catalyst system to achieve high yields. Aprotic conditions may be preferable to avoid hydrolytic deboronation.

General Suzuki-Miyaura Catalytic Cycle:

SuzukiCycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl R¹-Pd(II)L₂-R² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product R¹-R² red_elim->product aryl_halide R¹-X aryl_halide->ox_add boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diaryl Ether Synthesis: A Modern Alternative

Diaryl ethers are important structural motifs in many natural products and pharmaceuticals. While the classical Ullmann condensation has been used for their synthesis, modern methods like the Chan-Lam coupling offer milder conditions. This reaction couples arylboronic acids with phenols, typically using a copper catalyst.

Comparative Advantage vs. Ullmann Condensation:

FeatureChan-Lam Coupling (using Arylboronic Acid) Ullmann Condensation (using Aryl Halide)
Temperature Often proceeds at room temperature.Requires high temperatures.
Substrate Scope Tolerant of a wide range of functional groups.Less tolerant; can be limited by harsh conditions.
Stoichiometry Catalytic in copper.Often requires stoichiometric copper.
Overall Profile Milder, more versatile, and generally higher yielding for complex substrates.Harsher conditions, potential for side reactions.

Protocol 2: General Procedure for Chan-Lam Diaryl Ether Synthesis

This protocol is a general guideline for coupling a phenol with this compound.

  • Reaction Setup: To a reaction vial, add the phenol (1.0 mmol), this compound (1.5 mmol), copper(II) acetate (Cu(OAc)₂, 1.0 mmol), and a suitable amine base like pyridine or triethylamine (2.0 mmol).

  • Solvent: Add an appropriate solvent, such as dichloromethane (DCM) or toluene

Safety Operating Guide

Personal protective equipment for handling 3,5-Difluoro-4-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling 3,5-Difluoro-4-formylphenylboronic Acid

This guide provides essential safety and logistical information for the handling and disposal of this compound (CAS No. 870718-11-9). As a Senior Application Scientist, this protocol is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, grounding every recommendation in established scientific principles and safety standards.

Immediate Safety Briefing & Hazard Analysis

This compound is a substituted arylboronic acid. While invaluable in synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, its structure presents specific hazards that must be rigorously managed.

Core Hazards: Based on data for this compound and structurally similar chemicals, the primary hazards are:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation (Category 3): The solid can form dust, which may cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Ingestion of the compound can be harmful.[1][2]

Furthermore, arylboronic acids as a class have been found to be weakly mutagenic in some microbial assays, warranting their treatment as potentially genotoxic impurities.[3] Therefore, minimizing exposure is paramount.

Engineering Controls are the First Line of Defense:

  • Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to control airborne dust and vapors.[4][5]

  • Safety Stations: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible in the immediate work area.[4][6]

Personal Protective Equipment (PPE) Protocol

A comprehensive suite of PPE is mandatory to prevent all routes of exposure. Do not handle this chemical without the following protection.

Protection TypeSpecificationRationale & Governing Standard
Eye & Face Protection Tightly fitting chemical safety goggles with side-shields. A full-face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.Protects eyes from dust particles and splashes, which can cause serious irritation.[7][8] Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[6][8]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile).Prevents skin contact and irritation.[4][7] Gloves must be inspected for integrity before use and changed immediately upon contamination.[9]
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are required. For larger-scale operations, a chemical-resistant apron is recommended over the lab coat.Protects skin from accidental spills and contact.[4][7]
Respiratory Protection When handling the solid compound outside of a contained system (e.g., glovebox), a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent inhalation of dust particles.[7][10]Minimizes the risk of respiratory tract irritation from airborne particulates.[8][11] Conforms to OSHA 29 CFR 1910.134 or European Standard EN 149.[6][8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for safety and experimental integrity. Arylboronic acids are known to be hygroscopic and can readily form stable cyclic anhydrides (boroxines), which may impact reactivity.[12]

Preparation:

  • Designate a specific area within a chemical fume hood for the procedure.

  • Assemble all necessary equipment (spatulas, glassware, solvents) and the chemical waste container inside the fume hood.

  • Ensure the fume hood sash is at the lowest practical height.

  • Don all required PPE as detailed in the table above before approaching the designated work area.

Handling the Chemical:

  • Keep the container of this compound tightly closed when not in use to minimize moisture absorption.[7][13]

  • To transfer the solid, use a spatula or other appropriate tool to minimize the generation of dust.[7] Avoid pouring the dry powder.

  • If making a solution, add the solid to the solvent slowly.

  • Should a small spill occur within the fume hood, clean it up immediately following the spill protocol below.

Post-Handling:

  • Tightly seal the primary container and any waste containers.

  • Decontaminate the work area with an appropriate solvent and wipe it clean.

  • Carefully remove PPE, avoiding contact with the outer surfaces. Gloves should be removed last and disposed of as hazardous waste.

  • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4]

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase prep1 Verify Fume Hood & Safety Stations prep2 Don Full PPE (Goggles, Gloves, Coat) prep1->prep2 handle1 Minimize Dust When Weighing/Transferring prep2->handle1 handle2 Keep Container Tightly Sealed handle1->handle2 handle3 Conduct All Operations Behind Sash handle2->handle3 post1 Segregate & Seal All Chemical Waste handle3->post1 post2 Decontaminate Work Surface post1->post2 post3 Doff PPE Correctly (Gloves Last) post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Safe Handling Workflow for this compound.

Spill & Emergency Protocol

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Small Spill Cleanup (Inside Fume Hood):

  • Ensure appropriate PPE is worn.

  • Carefully sweep or scoop up the solid material, avoiding dust generation.[8] Use an inert absorbent material (e.g., sand, vermiculite) if a solution has spilled.[4]

  • Place the collected material into a labeled, sealed container for hazardous waste disposal.[4][11]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

For large spills or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's Environmental Health & Safety (EHS) department immediately.

Waste Disposal Plan

All waste generated from the use of this compound must be treated as hazardous chemical waste.[4] This includes:

  • Unused or excess chemical.

  • Contaminated PPE (gloves, wipes, etc.).

  • Empty containers, which must be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.

  • Spill cleanup materials.

Procedure:

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the full chemical name.

  • Never mix boronic acid waste with other incompatible waste streams.[14]

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal through your facility's EHS department or a certified hazardous waste contractor.

Crucial Note: Do NOT dispose of this compound down the drain. While some guidelines permit drain disposal for small quantities of simple, neutralized boric acid, this does not apply to this functionalized organoboronic acid.[14][15] Always consult your local and institutional regulations.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.